ZK-261991
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-30(2)24(33)28-22-12-16(10-11-25-22)14-26-20-7-5-4-6-19(20)23(32)27-18-9-8-17-15-31(3)29-21(17)13-18/h4-13,15,26H,14H2,1-3H3,(H,27,32)(H,25,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNHWVSHYKPILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC=CC=C3NCC4=CC(=NC=C4)NC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZK-261991: An In-Depth Analysis of its Kinase Inhibitory Profile
Initial investigations into the kinase inhibitory activity of ZK-261991 reveal its primary role as a potent and orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, with no direct evidence currently available to substantiate significant activity against the c-Kit receptor.
While the initial request focused on the c-Kit inhibitory properties of this compound, extensive searches of the scientific literature and available databases have not yielded specific data on its activity, mechanism of action, or experimental protocols related to c-Kit inhibition. The compound is consistently characterized by its potent inhibition of VEGFR-2, a key regulator of angiogenesis.
This technical guide will, therefore, focus on the well-documented activity of this compound as a VEGFR inhibitor, providing a comprehensive overview for researchers, scientists, and drug development professionals.
VEGFR Inhibitor Activity: Quantitative Analysis
The primary target of this compound is the VEGFR-2 kinase. Quantitative data from in vitro assays have demonstrated its high potency against this receptor.
| Target | IC50 Value | Assay Type |
| VEGFR-2 | 5 nM | Kinase Assay |
Table 1: Inhibitory Potency of this compound against VEGFR-2. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity.
Experimental Protocols
The determination of this compound's inhibitory activity against VEGFR-2 typically involves biochemical kinase assays. A generalized protocol for such an assay is outlined below.
VEGFR-2 Kinase Assay Protocol
This protocol describes a common method for measuring the in vitro inhibitory activity of a compound against VEGFR-2.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
Adenosine triphosphate (ATP), radioactively labeled (e.g., [γ-³²P]ATP) or non-radioactive for detection via antibodies.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂)
-
This compound at various concentrations
-
96-well plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or appropriate detection instrument
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, VEGFR-2 kinase, and the substrate in each well of a 96-well plate.
-
Add serial dilutions of this compound to the wells. A control with no inhibitor is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated ATP.
-
Measure the amount of incorporated radioactive phosphate (B84403) using a scintillation counter. For non-radioactive assays, a specific antibody against the phosphorylated substrate is used, followed by a secondary antibody conjugated to a detectable enzyme.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR signaling pathway targeted by this compound and a typical experimental workflow for evaluating its inhibitory activity.
Caption: VEGFR-2 signaling pathway inhibited by this compound.
Caption: Experimental workflow for determining IC50 of this compound.
ZK-261991: A Critical Review of its Molecular Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ZK-261991 is a small molecule that has been classified with conflicting mechanisms of action, creating ambiguity regarding its primary cellular target. While some commercial suppliers have categorized it as a histone deacetylase (HDAC) inhibitor, a larger body of evidence from other chemical vendors points towards its function as a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. This technical guide aims to dissect the available information, present the quantitative data, and provide a clear analysis of the evidence to address the question: Is this compound a histone deacetylase inhibitor?
Conflicting Classifications: HDAC vs. VEGFR Inhibition
The primary confusion surrounding this compound stems from its dual citation as both an HDAC and a VEGFR inhibitor. A solitary vendor source has described this compound as a histone deacetylase inhibitor with demonstrated effects on cell growth in vitro and in vivo models of pancreatic cancer[1]. However, this classification appears to be an outlier.
In contrast, multiple chemical and biochemical suppliers classify this compound as a VEGFR inhibitor[2][3][4]. This assertion is substantiated with a specific half-maximal inhibitory concentration (IC50) value, indicating a high affinity for VEGFR2. The repeated and quantitative nature of this classification lends greater weight to its role as a VEGFR tyrosine kinase inhibitor.
Quantitative Data
To date, the publicly available quantitative data for this compound exclusively pertains to its activity as a VEGFR inhibitor. No IC50 values or other quantitative measures of its potency against any histone deacetylase isoforms have been found in a thorough review of available literature and databases. The known quantitative data for its VEGFR inhibitory activity is summarized in the table below.
| Target | IC50 | Cell-Based Assay IC50 | Reference |
| VEGFR2 | 5 nM | 2 nM (KDR-PAECs) | [2] |
| VEGFR3 | 20 nM | Not Reported | [2] |
Table 1: Summary of reported in vitro inhibitory activity of this compound against VEGFR isoforms.
Mechanism of Action: VEGFR Inhibition
Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. VEGFRs are receptor tyrosine kinases that, upon binding to their ligand VEGF, dimerize and autophosphorylate specific tyrosine residues in their intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.
As a VEGFR inhibitor, this compound presumably binds to the ATP-binding site of the VEGFR kinase domain, preventing the transfer of phosphate (B84403) from ATP to the tyrosine residues. This inhibition of autophosphorylation blocks the downstream signaling cascade, thereby inhibiting angiogenesis.
Experimental Protocols
In Vitro VEGFR2 Kinase Assay
Objective: To determine the IC50 of this compound against recombinant human VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ATP (Adenosine Triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar ADP-Glo™ Kinase Assay
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the VEGFR2 enzyme, the peptide substrate, and the various concentrations of this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining (or ADP produced) using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Based on the currently available evidence, this compound is most accurately classified as a VEGFR tyrosine kinase inhibitor . The claim that it is a histone deacetylase inhibitor is not well-supported and lacks quantitative data in the public domain. While the possibility of off-target effects or dual activity cannot be entirely ruled out without comprehensive screening data, researchers and drug development professionals should proceed with the understanding that the primary and most robustly documented mechanism of action for this compound is the inhibition of VEGFR signaling. Further studies, including broad-panel kinase and HDAC screening, would be necessary to definitively elucidate the complete pharmacological profile of this compound.
References
- 1. Design, synthesis and biological evaluation of benzothiazepinones (BTZs) as novel non-ATP competitive inhibitors of glycogen synthase kinase-3β (GSK-3β) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new 3-aralkylamino-2-aryl-2H-1, 2,4-pyridothiadiazine 1,1-dioxides as potential CCK-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of biotinylated ZJ-101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
ZK-261991: A Preclinical Profile of a VEGFR Inhibitor
Introduction
ZK-261991 is an orally active small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Preclinical data indicate that this compound potently targets VEGFR-2 and VEGFR-3, key mediators of angiogenesis and lymphangiogenesis, respectively. This document provides a comprehensive overview of the available preclinical research findings for this compound, including its in vitro activity, in vivo efficacy, and the methodologies of the key experiments conducted. The information presented herein is intended for researchers, scientists, and drug development professionals. It is important to note that a primary, peer-reviewed publication detailing the initial discovery and comprehensive preclinical development of this compound has not been identified in the public domain. The data presented is primarily from commercial vendor sources and should be interpreted with this in mind.
Quantitative Data Summary
The in vitro inhibitory activity of this compound against key VEGFRs has been quantified, demonstrating potent inhibition of VEGFR-2 and VEGFR-3.
| Target | Assay Type | IC50 (nM) | Source |
| VEGFR-2 | Kinase Assay | 5 | [1] |
| VEGFR-2 Autophosphorylation | Cellular Assay (KDR-PAECs) | 2 | [1] |
| VEGFR-3 Autophosphorylation | Cellular Assay | 20 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the methodologies for the key in vitro and in vivo experiments identified for this compound.
In Vitro VEGFR Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against VEGFR-2 kinase activity.
Methodology:
-
A standard enzymatic kinase assay was likely performed.
-
Recombinant human VEGFR-2 kinase domain would be incubated with a specific substrate (e.g., a synthetic peptide) and ATP.
-
The kinase reaction would be initiated and allowed to proceed for a defined period.
-
The amount of phosphorylated substrate would be quantified, likely using a method such as radioisotope incorporation (32P-ATP) or a non-radioactive method like ELISA with a phospho-specific antibody.
-
A range of this compound concentrations would be tested to determine the dose-dependent inhibition of kinase activity.
-
The IC50 value is calculated from the resulting dose-response curve.
Cellular VEGFR Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit the autophosphorylation of VEGFR-2 and VEGFR-3 in a cellular context.
Cell Line: Porcine Aortic Endothelial Cells transfected with KDR (VEGFR-2) (KDR-PAECs).[1]
Methodology:
-
KDR-PAECs are cultured to near confluence in appropriate growth media.
-
Cells are serum-starved for a period to reduce basal receptor phosphorylation.
-
Cells are pre-incubated with varying concentrations of this compound.
-
VEGF-A (for VEGFR-2) or VEGF-C/D (for VEGFR-3) is added to stimulate receptor autophosphorylation.
-
Following stimulation, cells are lysed, and protein concentrations are determined.
-
Cell lysates are subjected to immunoprecipitation using an anti-VEGFR-2 or anti-VEGFR-3 antibody.
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
Western blotting is performed using an anti-phosphotyrosine antibody to detect the level of receptor autophosphorylation.
-
The membrane is stripped and re-probed with an antibody against total VEGFR-2 or VEGFR-3 to confirm equal protein loading.
-
Densitometry is used to quantify the bands, and the IC50 value is calculated.
In Vivo Corneal Neovascularization Assay
Objective: To evaluate the anti-angiogenic efficacy of this compound in a murine model of corneal neovascularization.
Animal Model: Mice.
Methodology:
-
Suture-induced corneal neovascularization is a common method. A suture is placed in the corneal stroma of anesthetized mice to induce an inflammatory response and subsequent blood vessel growth.
-
Mice are randomly assigned to treatment and control groups.
-
The treatment group receives this compound orally at a specified dose and frequency. The control group receives the vehicle.
-
After a defined period (e.g., 14 days), the animals are euthanized, and the corneas are excised.
-
The extent of neovascularization is quantified. This can be done by imaging the flat-mounted corneas and measuring the area of vessel growth or by immunohistochemical staining of endothelial cell markers (e.g., CD31).
-
The effect of this compound is determined by comparing the extent of neovascularization in the treated group to the control group. The study also noted a significant reduction in the recruitment of CD11b+ and LYVE-1+ cells into the cornea.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.
Caption: Cellular Autophosphorylation Assay Workflow.
Caption: In Vivo Corneal Neovascularization Assay Workflow.
The available preclinical data for this compound consistently point to its role as a potent inhibitor of VEGFR-2 and VEGFR-3. The in vitro and in vivo studies, although not extensively detailed in primary literature, provide a foundational understanding of its anti-angiogenic potential. Further research and publication of primary data would be invaluable to fully elucidate the therapeutic potential and complete the preclinical profile of this compound.
References
ZK-261991: A Potent Inhibitor of Angiogenesis and Lymphangiogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ZK-261991 is a potent, orally active small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. It has demonstrated significant activity in preclinical models as an inhibitor of both angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels). This technical guide provides a comprehensive overview of the role of this compound in these critical physiological and pathological processes, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, ophthalmology, and inflammation.
Core Mechanism of Action
This compound exerts its anti-angiogenic and anti-lymphangiogenic effects by targeting the tyrosine kinase activity of VEGFRs. Specifically, it is a potent inhibitor of VEGFR-2 (also known as KDR) and VEGFR-3, with inhibitory concentrations in the low nanomolar range.[1] By blocking the autophosphorylation of these receptors, this compound effectively abrogates the downstream signaling cascades that are crucial for endothelial and lymphatic endothelial cell proliferation, migration, and survival.
The binding of VEGF-A to VEGFR-2 and VEGF-C/D to VEGFR-3 triggers receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are central to the angiogenic and lymphangiogenic processes. This compound, by competing with ATP for the kinase domain of the receptors, prevents this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Quantitative Data Summary
The inhibitory effects of this compound on angiogenesis and lymphangiogenesis have been quantified in several preclinical studies. The following tables summarize the key findings.
| Parameter | Value | Reference |
| VEGFR-2 Inhibition (IC50) | 5 nM | [1] |
| VEGFR-3 Autophosphorylation Inhibition (IC50) | 20 nM |
| In Vivo Model | Treatment | Outcome | Inhibition (%) | P-value | Reference |
| Mouse Corneal Neovascularization (Suture-induced) | This compound (50 mg/kg, oral, twice daily) | Hemangiogenesis | 53% | < 0.001 | |
| Mouse Corneal Neovascularization (Suture-induced) | This compound (50 mg/kg, oral, twice daily) | Lymphangiogenesis | 71% | < 0.001 |
| In Vitro Assay | Cell Type | Treatment | Outcome | Inhibition (%) | P-value | Reference |
| Lymphatic Endothelial Cell (LEC) Proliferation | Primary LECs | This compound (10 nM) | Proliferation | 34% | < 0.001 | |
| Lymphatic Endothelial Cell (LEC) Proliferation | Primary LECs | This compound (20 nM) | Proliferation | 59% | < 0.001 |
Signaling Pathways
The following diagrams illustrate the VEGFR-2 and VEGFR-3 signaling pathways and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Mouse Model of Suture-Induced Inflammatory Corneal Neovascularization
This model is a standard and reproducible method to induce and quantify both hemangiogenesis and lymphangiogenesis in the normally avascular cornea.
Workflow Diagram:
Detailed Steps:
-
Animal Model: Adult male BALB/c mice (8-12 weeks old) are typically used. All procedures should be performed in accordance with institutional animal care and use committee guidelines.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine mixture.
-
Surgical Procedure:
-
A topical anesthetic (e.g., 0.5% proparacaine hydrochloride) is applied to the cornea.
-
Under a surgical microscope, three 11-0 nylon sutures are placed intrastromally in the cornea of one eye. The sutures are placed in a triangular pattern to induce a standardized inflammatory and neovascular response.
-
-
Treatment:
-
Mice are randomly assigned to treatment and control groups.
-
The treatment group receives this compound (50 mg/kg body weight) orally twice daily via gavage. The compound is typically formulated in a vehicle such as 0.5% carboxymethylcellulose.
-
The control group receives the vehicle only.
-
-
Tissue Collection and Processing:
-
After 14 days of treatment, mice are euthanized.
-
The eyes are enucleated, and the corneas are carefully dissected.
-
-
Immunohistochemistry and Imaging:
-
Corneas are fixed (e.g., in acetone) and stained with fluorescently labeled antibodies to identify blood vessels (e.g., anti-CD31) and lymphatic vessels (e.g., anti-LYVE-1).
-
Whole-mount preparations of the corneas are imaged using a confocal microscope.
-
-
Quantification:
-
The area of neovascularization (both blood and lymphatic) is quantified using image analysis software (e.g., ImageJ). The vascularized area is typically expressed as a percentage of the total corneal area.
-
-
Statistical Analysis:
-
Data are analyzed using appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the difference between the treatment and control groups.
-
In Vitro Lymphatic Endothelial Cell (LEC) Proliferation Assay
This assay is used to directly assess the effect of this compound on the proliferation of lymphatic endothelial cells.
Workflow Diagram:
Detailed Steps:
-
Cell Culture:
-
Primary human lymphatic endothelial cells (LECs) are cultured in appropriate media (e.g., EGM-2MV) supplemented with growth factors.
-
Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere for 24 hours.
-
-
Treatment:
-
The culture medium is replaced with a basal medium containing a low serum concentration to synchronize the cells.
-
This compound is added to the wells at various concentrations (e.g., 10 nM and 20 nM). Control wells receive the vehicle (e.g., DMSO) at the same final concentration.
-
Cells are incubated with the compound for a period of 24 to 48 hours.
-
-
Proliferation Measurement (BrdU Assay):
-
A BrdU (5-bromo-2'-deoxyuridine) labeling solution is added to each well, and the cells are incubated for an additional 2 to 24 hours. During this time, BrdU is incorporated into the DNA of proliferating cells.
-
The cells are then fixed, and the DNA is denatured.
-
An anti-BrdU antibody conjugated to peroxidase (POD) is added, which binds to the incorporated BrdU.
-
A substrate solution is added, which is converted by the POD into a colored product.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The absorbance is directly proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.
-
-
Data Analysis:
-
The proliferation of the treated cells is expressed as a percentage of the proliferation of the control cells.
-
Statistical analysis is performed to determine the significance of the inhibitory effect of this compound.
-
Conclusion
This compound is a potent dual inhibitor of angiogenesis and lymphangiogenesis, primarily through its targeted inhibition of VEGFR-2 and VEGFR-3 tyrosine kinases. The quantitative data from both in vivo and in vitro studies demonstrate its significant efficacy in blocking the formation of new blood and lymphatic vessels. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other anti-angiogenic and anti-lymphangiogenic compounds. The signaling pathway diagrams illustrate the central role of VEGFRs in these processes and the mechanism by which this compound exerts its therapeutic potential. This comprehensive technical overview provides a valuable resource for researchers and drug development professionals seeking to understand and further explore the role of this compound in vascular biology and disease.
References
ZK-261991: An Unexplored Candidate in Pancreatic Cancer Research
Despite initial promise as a dual-action inhibitor targeting both histone deacetylase (HDAC) and the epidermal growth factor receptor (EGFR), a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth preclinical research on ZK-261991 for the treatment of pancreatic cancer. While the compound is commercially available and described as having potential therapeutic applications, dedicated studies detailing its efficacy, mechanism of action, and experimental protocols in pancreatic cancer models are not readily accessible.
Pancreatic cancer remains one of the most challenging malignancies to treat, with a consistently poor prognosis. The aggressive nature of the disease is, in part, driven by complex signaling pathways that promote uncontrolled cell growth, proliferation, and resistance to therapy. Two key pathways frequently implicated in pancreatic tumorigenesis are those regulated by histone deacetylases and the epidermal growth factor receptor.
The Rationale for Dual HDAC and EGFR Inhibition
In theory, a molecule capable of concurrently inhibiting both HDACs and EGFR presents a compelling therapeutic strategy for pancreatic cancer.
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. In cancer, aberrant HDAC activity can lead to the silencing of tumor suppressor genes and the activation of oncogenic pathways. HDAC inhibitors aim to reverse these effects, leading to cell cycle arrest, apoptosis, and increased sensitivity to other anticancer agents.
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a transmembrane receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-Akt pathways. These pathways are central to cell proliferation, survival, and metastasis. Overexpression of EGFR is a common feature in pancreatic cancer, making it an attractive therapeutic target.
By targeting both mechanisms, a dual inhibitor like this compound could potentially exert a more potent and durable anti-tumor effect compared to single-target agents.
The Information Gap: A Lack of Preclinical Data
A thorough search of scientific databases and research publications for preclinical data on this compound in pancreatic cancer yields no specific studies. This absence of information prevents the construction of a detailed technical guide as requested. Key missing elements include:
-
Quantitative Data: There is no published data on the efficacy of this compound in pancreatic cancer cell lines (e.g., IC50 values for cell viability) or in animal models (e.g., tumor growth inhibition).
-
Experimental Protocols: Detailed methodologies for in vitro and in vivo experiments involving this compound in the context of pancreatic cancer are not available. This includes protocols for cell viability assays, apoptosis assays, western blotting for signaling pathway analysis, and xenograft or patient-derived xenograft (PDX) tumor model studies.
-
Signaling Pathway Analysis: While the theoretical signaling pathways affected by HDAC and EGFR inhibition are well-established, there are no specific diagrams or experimental validations of this compound's impact on these pathways in pancreatic cancer cells.
Hypothetical Experimental Workflows
In the absence of specific data for this compound, we can outline a standard preclinical workflow that would be necessary to evaluate such a compound for pancreatic cancer research.
In Vitro Evaluation
A logical first step would be to assess the effect of this compound on a panel of human pancreatic cancer cell lines.
Caption: A standard workflow for the initial in vitro evaluation of a novel compound in pancreatic cancer cell lines.
In Vivo Assessment
Following promising in vitro results, the efficacy of this compound would be tested in animal models of pancreatic cancer.
Caption: A typical workflow for evaluating the in vivo efficacy and toxicity of a therapeutic agent in a pancreatic cancer mouse model.
Potential Signaling Pathways for Investigation
Based on its putative dual mechanism, the investigation of this compound would focus on its impact on the downstream effectors of both the HDAC and EGFR signaling pathways.
Caption: The putative dual inhibitory mechanism of this compound on the HDAC and EGFR signaling pathways.
Conclusion
While the concept of a dual HDAC and EGFR inhibitor for pancreatic cancer is scientifically sound, this compound remains an enigmatic compound in this specific context. The lack of published, peer-reviewed research makes it impossible to provide a detailed technical guide on its use. For researchers, scientists, and drug development professionals, this compound represents a potential but unvalidated tool. Any consideration of its use would necessitate a comprehensive, ground-up preclinical evaluation to determine its actual efficacy and mechanism of action in pancreatic cancer. Until such data becomes publicly available, its role in the fight against this devastating disease remains purely speculative.
ZK-261991: A Potent Inhibitor of Corneal Neovascularization
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pre-clinical efficacy and mechanism of action of ZK-261991, a vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, in the context of corneal neovascularization (CNV). The data presented is compiled from key studies investigating its therapeutic potential in arresting the pathological growth of blood and lymphatic vessels in the cornea, a critical factor in various ocular diseases and transplant rejection.
Core Efficacy Data of this compound
The following tables summarize the key quantitative findings from in vivo and in vitro studies, demonstrating the potent anti-angiogenic and anti-lymphangiogenic effects of this compound.
In Vivo Efficacy in a Murine Model of Inflammatory Corneal Neovascularization
| Parameter | Treatment Group | Dosage | Outcome | P-value |
| Hemangiogenesis Inhibition | This compound | 50 mg/kg, orally, twice daily | 53% reduction compared to control | < 0.001 |
| PTK787/ZK222584 | 75 mg/kg, orally, twice daily | 30% reduction compared to control | < 0.001 | |
| Lymphangiogenesis Inhibition | This compound | 50 mg/kg, orally, twice daily | 71% reduction compared to control | < 0.001 |
| PTK787/ZK222584 | 75 mg/kg, orally, twice daily | 70% reduction compared to control | < 0.001 | |
| Corneal Graft Survival | This compound | 50 mg/kg, orally, twice daily | 68% survival rate at 8 weeks | < 0.02 |
| Control | Vehicle | 33% survival rate at 8 weeks | ||
| Macrophage Recruitment Inhibition | This compound | 50 mg/kg, orally, twice daily | 25% reduction in CD11b+ cells | < 0.001 |
| This compound | 50 mg/kg, orally, twice daily | 52% reduction in LYVE-1+ cells | < 0.001 |
In Vitro Efficacy: Inhibition of Lymphatic Endothelial Cell (LEC) Proliferation and VEGFR-3 Phosphorylation
| Assay | Treatment | Concentration | Outcome | P-value |
| LEC Proliferation Inhibition | This compound | 10 nM | 34% inhibition | < 0.001 |
| This compound | 20 nM | 59% inhibition | < 0.001 | |
| PTK787/ZK222584 | 10 nM | 46% inhibition | < 0.001 | |
| PTK787/ZK222584 | 20 nM | 58% inhibition | < 0.001 | |
| VEGFR-3 Autophosphorylation | This compound | 20 nM | IC50 | N/A |
Signaling Pathway and Mechanism of Action
Corneal neovascularization, encompassing both hemangiogenesis (blood vessel growth) and lymphangiogenesis (lymphatic vessel growth), is primarily driven by the vascular endothelial growth factor (VEGF) family and their corresponding receptors.[1] this compound is a small molecule inhibitor that targets the tyrosine kinase activity of VEGF receptors.[1] The inhibitory action of this compound has been demonstrated on VEGFR-2 and VEGFR-3.[2] By blocking the autophosphorylation of these receptors, this compound effectively halts the downstream signaling cascades responsible for endothelial cell proliferation, migration, and tube formation, thereby inhibiting the growth of new blood and lymphatic vessels.[1][2]
References
ZK-261991: A Technical Overview of its Discovery and Preclinical Development as a VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK-261991 is a potent, orally active small molecule inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, with notable selectivity for VEGFR-2 and VEGFR-3. Developed by Bayer-Schering-Pharma AG, this compound has been instrumental in preclinical research, particularly in the field of ophthalmology, for its ability to inhibit hemangiogenesis and lymphangiogenesis. This technical guide consolidates the available public data on the discovery, mechanism of action, and preclinical development of this compound, with a focus on its application in corneal neovascularization models. While a comprehensive, publicly available history of its synthesis and full preclinical development program remains limited, this document provides a detailed account of its known biological activity and the experimental protocols utilized in its characterization.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors are key regulators of angiogenesis and lymphangiogenesis, making them critical targets in various pathologies, including cancer and neovascular ocular diseases. This compound emerged from drug discovery efforts aimed at identifying small molecule inhibitors of VEGFR tyrosine kinases. Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of VEGFRs, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.
Discovery and Development History
Detailed information regarding the initial synthesis, screening cascade, and lead optimization process for this compound is not extensively documented in publicly accessible literature. It was developed by Bayer-Schering-Pharma AG as a novel oral small molecule inhibitor of VEGF receptor tyrosine kinases.[1] The majority of available data on this compound comes from its use as a pharmacological tool to investigate the roles of VEGFR-2 and VEGFR-3 in pathological angiogenesis and lymphangiogenesis, particularly in the context of corneal neovascularization and transplant rejection.[1][2] There is no publicly available information on any clinical trials conducted with this compound, suggesting its development may not have progressed to the clinical phase or was discontinued (B1498344) at an early stage.
Mechanism of Action
This compound is a potent inhibitor of VEGFR-2 and VEGFR-3 tyrosine kinases. The inhibition of these receptors leads to the suppression of downstream signaling pathways crucial for the proliferation and survival of vascular and lymphatic endothelial cells.
Kinase Inhibition Profile
The inhibitory activity of this compound against key VEGFRs has been quantified through in vitro kinase assays and cellular autophosphorylation assays.
| Target | Assay Type | IC50 | Reference |
| VEGFR-2 | In vitro kinase inhibition | 5 nM | [1][3][4] |
| VEGFR-2 | Cellular receptor autophosphorylation (in KDR-PAECs) | 2 nM | [1][4] |
| VEGFR-3 | Cellular receptor autophosphorylation | 20 nM | [1][4] |
Signaling Pathway
The binding of VEGF-A to VEGFR-2 and VEGF-C/D to VEGFR-3 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting these downstream effects.
Preclinical Studies in Corneal Neovascularization
The primary application of this compound in published research has been in the study of corneal neovascularization, a condition characterized by the growth of new blood vessels (hemangiogenesis) and lymphatic vessels (lymphangiogenesis) into the normally avascular cornea.
In Vivo Efficacy in a Mouse Model
In a murine model of suture-induced inflammatory corneal neovascularization, oral administration of this compound demonstrated significant inhibition of both hemangiogenesis and lymphangiogenesis.[1]
| Treatment Group | Dosage | Hemangiogenesis Inhibition | Lymphangiogenesis Inhibition | Reference |
| This compound | 50 mg/kg, orally, twice daily | 53% (p < 0.001) | 71% (p < 0.001) | [1] |
Furthermore, treatment with this compound was shown to improve the survival rate of subsequent corneal allografts, increasing it from 33% in the control group to 68% in the treated group (p < 0.02).[1] This effect is attributed to the suppression of neovascularization, which is a major risk factor for graft rejection. The anti-angiogenic and anti-lymphangiogenic effects in vivo appear to be mediated by both a direct action on endothelial cells and an indirect effect through the inhibition of macrophage recruitment to the cornea.[1]
In Vitro Efficacy on Lymphatic Endothelial Cells
The direct effect of this compound on endothelial cells was confirmed through in vitro proliferation assays using lymphatic endothelial cells (LECs).
| Treatment Group | Concentration | Inhibition of LEC Proliferation | Reference |
| This compound | 10 nM | 34% (p < 0.001) | [1] |
| This compound | 20 nM | 59% (p < 0.001) | [1] |
Experimental Protocols
Suture-Induced Corneal Neovascularization in Mice
This model is a standard method for inducing inflammatory neovascularization in the cornea.
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine (e.g., 120 mg/kg) and xylazine (B1663881) (e.g., 20 mg/kg). Topical proparacaine (B1679620) (0.5%) is applied to the cornea.
-
Surgical Procedure: Under a surgical microscope, three intrastromal sutures (e.g., 11-0 nylon) are placed in the corneal stroma in a triangular pattern. The outer point of suture placement is near the limbus, and the inner point is near the corneal center.
-
Treatment: this compound is administered orally (e.g., 50 mg/kg, twice daily) for the duration of the experiment (e.g., 7-14 days). The control group receives the vehicle.
-
Analysis: After a set period, the corneas are excised, and whole mounts are prepared for immunofluorescence staining with antibodies against pan-endothelial cell markers (e.g., CD31 for blood vessels) and lymphatic vessel endothelial cell markers (e.g., LYVE-1). The area of neovascularization is then quantified using imaging software.
Lymphatic Endothelial Cell (LEC) Proliferation Assay (BrdU)
This assay measures the proliferation of LECs in vitro in response to treatment.
-
Cell Culture: Primary human lymphatic endothelial cells are cultured in appropriate media (e.g., EGM-2MV) in 96-well plates until they reach a suitable confluency.
-
Treatment: The culture medium is replaced with serum-free medium containing different concentrations of this compound (e.g., 10 nM, 20 nM) or vehicle control.
-
BrdU Labeling: After a set incubation period with the drug, a BrdU (5-bromo-2'-deoxyuridine) labeling solution is added to each well. BrdU is a synthetic analog of thymidine (B127349) and is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.
-
Fixation and Denaturation: The cells are fixed, and the DNA is denatured (e.g., using HCl) to expose the incorporated BrdU.
-
Immunodetection: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.
-
Substrate Reaction and Measurement: A substrate for the enzyme is added, which produces a colored product. The absorbance of this product is measured using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the degree of cell proliferation.
Conclusion
This compound is a potent and selective dual inhibitor of VEGFR-2 and VEGFR-3. While detailed information on its discovery and comprehensive development history is limited in the public domain, its utility as a research tool has been clearly demonstrated in preclinical models of pathological angiogenesis and lymphangiogenesis. The data from studies on corneal neovascularization highlight its efficacy in inhibiting the growth of both blood and lymphatic vessels through oral administration. The experimental protocols detailed herein provide a framework for the continued investigation of novel anti-angiogenic and anti-lymphangiogenic therapies. The lack of information on its progression to clinical trials suggests that its development may have been halted, but the compound remains a valuable asset for preclinical research into the mechanisms of neovascular diseases.
References
Unraveling the Molecular Identity of ZK-261991: A Case of Conflicting Data
An in-depth investigation into the target binding affinity and selectivity of the compound designated ZK-261991 reveals significant discrepancies in publicly available data, preventing a definitive analysis of its biological activity. While multiple chemical suppliers identify this compound as a potent VEGFR tyrosine kinase inhibitor, other sources associate the same compound identifier with activity as a histone deacetylase (HDAC) and epidermal growth factor receptor (EGFR) inhibitor. This fundamental conflict in the primary target of this compound makes a comprehensive technical guide on its binding affinity and selectivity currently unfeasible.
Efforts to resolve this ambiguity through searches for primary scientific literature or patents detailing the original synthesis and biological evaluation of this compound have been unsuccessful. Without a definitive primary source to clarify the compound's true molecular target, any presentation of its binding affinity, selectivity, and associated signaling pathways would be speculative and potentially inaccurate.
The Conflicting Evidence
Several chemical vendors list this compound, with the associated CAS number 886563-25-3, as a VEGFR inhibitor. Notably, some sources specify an IC50 of 5 nM for VEGFR2, suggesting a high affinity for this key regulator of angiogenesis.[1][2][3][] This would classify this compound as a potent anti-angiogenic agent with potential applications in oncology.
In stark contrast, other suppliers describe a compound with the identical CAS number (886563-25-3) as a histone deacetylase inhibitor.[5] This class of molecules alters gene expression by modifying the epigenetic landscape and is also a validated target in cancer therapy. The same source also claims potent inhibition of the epidermal growth factor receptor, another critical target in oncology.
This discrepancy is not a matter of promiscuous binding to multiple targets, but rather a fundamental disagreement on the primary mechanism of action for the compound identified as this compound.
The Path Forward: A Call for Clarity
To provide the requested in-depth technical guide for researchers, scientists, and drug development professionals, the definitive primary target of this compound must be established. This would require the identification of the original patent or peer-reviewed publication that first disclosed the compound's discovery and characterization. Such a document would provide the necessary context and data to:
-
Confirm the Primary Molecular Target: Unequivocally identify whether this compound is a VEGFR inhibitor, an HDAC inhibitor, or targets another protein.
-
Establish a Selectivity Profile: Detail the binding affinities against a panel of related and unrelated targets to understand its specificity.
-
Elucidate the Mechanism of Action: Provide insights into how the compound interacts with its target and modulates its function.
-
Detail Experimental Protocols: Offer the methodologies used for the initial characterization, which can be replicated or adapted for further studies.
Without this foundational information, the creation of accurate data tables, signaling pathway diagrams, and experimental workflows as requested is not possible. The scientific community would benefit from a clarification of the biological activities associated with this compound and its corresponding CAS number to ensure the integrity of research and development efforts involving this compound.
References
ZK-261991: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the vascular endothelial growth factor receptor (VEGFR) inhibitor, ZK-261991. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research. This document outlines the compound's chemical properties, mechanism of action, and relevant experimental data.
Chemical and Physical Properties
This compound is an orally active small molecule inhibitor of VEGFR tyrosine kinases.[1][2]
| Property | Value | Reference |
| CAS Number | 886563-25-3 | [1][3] |
| Molecular Weight | 443.50 g/mol | [1][3] |
| Molecular Formula | C24H25N7O2 | [3] |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, with a particular potency against VEGFR2.[1][2] While some commercial suppliers have anecdotally listed it as a histone deacetylase (HDAC) or epidermal growth factor receptor (EGFR) inhibitor, the substantiated scientific literature points towards its role as a VEGFR inhibitor.[1] By blocking the ATP binding site of the VEGFR2 tyrosine kinase, this compound prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels.
VEGFR2 Signaling Pathway and Inhibition by this compound
Vascular endothelial growth factor A (VEGF-A) is a key signaling protein that promotes angiogenesis. The binding of VEGF-A to its receptor, VEGFR2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. This compound exerts its anti-angiogenic effects by inhibiting the initial autophosphorylation of VEGFR2.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays.
| Parameter | Target/System | Value | Reference |
| IC50 | VEGFR2 | 5 nM | [1][2] |
| IC50 | Cellular VEGFR2 (KDR) Autophosphorylation | 2 nM | [1][2] |
| IC50 | VEGFR-3 Autophosphorylation | 20 nM | [1][2] |
| In vivo Dosage | Mouse Model (oral) | 50 mg/kg (twice daily) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
VEGFR2 Kinase Autophosphorylation Assay (Cell-Based)
This protocol describes a method to determine the inhibitory effect of this compound on VEGF-A-induced VEGFR2 autophosphorylation in endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium and seeded into 96-well plates at a density of 2 x 10^4 cells per well. The cells are grown to 80-90% confluency.
-
Serum Starvation: The culture medium is replaced with a serum-free medium, and the cells are incubated overnight to reduce basal receptor phosphorylation.
-
Compound Incubation: The serum-free medium is removed, and the cells are pre-incubated with various concentrations of this compound (typically in a range from 0.1 nM to 10 µM) for 1-2 hours.
-
VEGF-A Stimulation: Recombinant human VEGF-A is added to each well to a final concentration of 50 ng/mL and incubated for 10-15 minutes at 37°C to induce VEGFR2 autophosphorylation.
-
Cell Lysis and ELISA: The cells are washed with cold phosphate-buffered saline (PBS) and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors. The concentration of phosphorylated VEGFR2 in the cell lysates is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) kit specific for phospho-VEGFR2 (Tyr1175).
-
Data Analysis: The results are expressed as a percentage of the VEGF-A-stimulated control. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
In Vivo Mouse Corneal Neovascularization Assay
This in vivo assay evaluates the anti-angiogenic activity of this compound in a mouse model of corneal neovascularization.
Methodology:
-
Animal Model: Adult male C57BL/6 mice are used for this study. All animal procedures are performed in accordance with institutional guidelines.
-
Induction of Corneal Neovascularization: The mice are anesthetized, and a sterile 10-0 nylon suture is placed through the center of the cornea of one eye. The suture induces an inflammatory response that leads to the growth of new blood vessels from the limbus into the normally avascular cornea.
-
Compound Administration: The mice are randomly assigned to a control group and a treatment group. The treatment group receives this compound orally at a dose of 50 mg/kg twice daily, starting from the day of suture placement. The control group receives the vehicle.
-
Quantification of Angiogenesis: After a set period (e.g., 7-14 days), the mice are euthanized, and the corneas are excised. The extent of neovascularization is quantified by staining the corneal flat mounts with an antibody against an endothelial cell marker (e.g., CD31) followed by imaging and analysis of the vascularized area.
-
Data Analysis: The vascularized area in the corneas of the treated group is compared to that of the control group to determine the inhibitory effect of this compound on angiogenesis. Statistical significance is determined using an appropriate statistical test, such as a t-test.
This technical guide provides a summary of the key information regarding this compound. For further details, researchers are encouraged to consult the primary literature.
References
Methodological & Application
Application Notes and Protocols for ZK-261991 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of ZK-261991, a potent VEGFR tyrosine kinase inhibitor, in cell culture settings. Detailed protocols for key assays are provided to guide researchers in evaluating its efficacy and mechanism of action.
Introduction
This compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. It primarily targets VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, this compound can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. These notes provide protocols for assessing the biological effects of this compound on cultured cells.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, preventing the autophosphorylation of the receptor upon binding of its ligand, VEGF. This inhibition blocks the activation of downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for promoting cell proliferation, survival, and migration.
Data Presentation
The following tables summarize the known inhibitory concentrations of this compound against its primary targets. Data for cell viability in various cell lines, apoptosis induction, and specific fold-change in VEGFR2 phosphorylation from comprehensive studies were not available in the public domain at the time of this writing. The tables below are populated with the available data.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| VEGFR-2 Kinase Activity | 5 |
| VEGFR-2 Autophosphorylation (in KDR-PAECs) | 2 |
| VEGFR-3 Kinase Activity | 20 |
Table 2: Effect of this compound on Cell Viability (Example Data)
| Cell Line | Cancer Type | IC50 (µM) |
| HUVEC | Normal Endothelial | Data not available |
| HT-29 | Colorectal Carcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| PC-3 | Prostate Carcinoma | Data not available |
Note: Researchers will need to determine the IC50 values for their specific cell lines of interest using the protocol provided below.
Table 3: Induction of Apoptosis by this compound (Example Data)
| Cell Line | Concentration of this compound (nM) | Percentage of Apoptotic Cells (%) |
| HUVEC | 10 | Data not available |
| HUVEC | 100 | Data not available |
| HT-29 | 50 | Data not available |
| HT-29 | 500 | Data not available |
Note: The percentage of apoptotic cells should be determined experimentally using the Annexin V assay protocol.
Table 4: Inhibition of VEGFR-2 Phosphorylation by this compound (Example Data)
| Cell Line | Treatment | Fold Change in p-VEGFR2 / Total VEGFR2 |
| HUVEC | Control (VEGF stimulation) | 1.0 |
| HUVEC | This compound (10 nM) + VEGF | Data not available |
| HUVEC | This compound (100 nM) + VEGF | Data not available |
Note: The fold change in VEGFR-2 phosphorylation needs to be quantified by Western blot analysis as described in the protocol.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
Target cell lines (e.g., HUVEC, cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is to determine the effect of this compound on the phosphorylation of VEGFR-2.
Materials:
-
Target endothelial cell line (e.g., HUVEC)
-
Serum-free culture medium
-
This compound stock solution
-
Recombinant human VEGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed endothelial cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VEGFR2 for normalization.
-
Quantify the band intensities using densitometry software and calculate the ratio of phosphorylated VEGFR2 to total VEGFR2.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General workflow for evaluating the effects of this compound in cell culture.
Application Notes and Protocols for ZK-261991 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK-261991 is a potent, orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, with a high affinity for VEGFR2. It has an IC50 of 5 nM for VEGFR2 and inhibits the cellular receptor autophosphorylation in KDR-expressing porcine aortic endothelial cells (KDR-PAECs) with an IC50 of 2 nM. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The VEGF/VEGFR2 signaling cascade is a primary driver of angiogenesis, making it a key target for anti-angiogenic therapies. These application notes provide detailed protocols for utilizing this compound in an in vitro tube formation assay, a common method for assessing angiogenesis.
Mechanism of Action: Inhibition of VEGFR2 Signaling
This compound exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the VEGFR2 tyrosine kinase domain. This inhibition blocks the autophosphorylation of the receptor upon binding of its ligand, VEGF-A. Consequently, the downstream signaling cascades that lead to endothelial cell proliferation, migration, survival, and tube formation are suppressed.
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations for this compound and its close analog, PTK787/ZK 222584, providing a basis for dose selection in in vitro angiogenesis assays.
| Compound | Assay | Target/Cell Line | IC50 / Effective Concentration |
| This compound | Kinase Assay | VEGFR2 | 5 nM |
| Cellular Autophosphorylation | KDR-PAECs | 2 nM | |
| Cytotoxicity Assay | HLMVECs | 20 nM (tested concentration) | |
| PTK787/ZK 222584 | Endothelial Cell Proliferation | MVECs | 30 nM |
| VEGF-induced KDR Autophosphorylation | Endothelial Cells | Nanomolar range | |
| Endothelial Cell Migration | Endothelial Cells | Nanomolar range | |
| Endothelial Cell Survival | Endothelial Cells | Nanomolar range |
Based on this data, a suggested concentration range for this compound in an in vitro angiogenesis assay is 1-100 nM . A dose-response experiment within this range is recommended to determine the optimal inhibitory concentration for the specific endothelial cell type and assay conditions being used.
Experimental Protocol: In Vitro Tube Formation Assay
This protocol details the steps for conducting an in vitro angiogenesis assay using the tube formation method on a basement membrane matrix.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel® or Geltrex™
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., VEGF-A)
-
Negative control (basal medium)
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization, optional)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol
-
Preparation of BME-Coated Plates:
-
Thaw the BME overnight on ice at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Ensure the entire bottom of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with growth medium.
-
Centrifuge the cells and resuspend the pellet in basal medium.
-
Perform a cell count and adjust the cell concentration to 1 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in basal medium to achieve final concentrations in the desired range (e.g., 1, 10, 50, 100 nM). Also prepare vehicle control (DMSO at the same final concentration as the highest this compound concentration), positive control (e.g., 20 ng/mL VEGF-A), and negative control (basal medium only) treatments.
-
-
Seeding and Incubation:
-
Add 100 µL of the cell suspension with the respective treatments to each BME-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor for tube formation periodically.
-
-
Visualization and Quantification:
-
Brightfield Microscopy: Visualize the tube-like structures using an inverted microscope.
-
Fluorescent Microscopy (Optional):
-
30 minutes before the end of the incubation, add Calcein AM to a final concentration of 2 µg/mL.
-
Incubate for 30 minutes at 37°C.
-
Gently wash the cells with PBS.
-
Visualize using a fluorescence microscope.
-
-
Quantification:
-
Capture images from multiple representative fields for each well.
-
Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Quantify parameters such as total tube length, number of nodes/junctions, and number of meshes.
-
-
Expected Results
In the presence of a pro-angiogenic stimulus (positive control), endothelial cells will form an interconnected network of capillary-like tubes. With increasing concentrations of this compound, a dose-dependent inhibition of tube formation is expected. This will manifest as a reduction in total tube length, fewer branch points, and a disrupted network structure compared to the vehicle control. The negative control should show minimal to no tube formation.
Troubleshooting
-
No tube formation in the positive control: Ensure the BME is of good quality and properly solidified. Check the health and passage number of the endothelial cells.
-
High background in fluorescence: Ensure complete removal of excess Calcein AM by washing.
-
Cell clumping: Ensure a single-cell suspension is achieved after harvesting.
These application notes and protocols provide a comprehensive guide for investigating the anti-angiogenic properties of this compound in an in vitro setting. Proper experimental design, including appropriate controls and a dose-response analysis, is crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for ZK-261991 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of ZK-261991, a potent, orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.
Compound Information
This compound is a small molecule inhibitor primarily targeting VEGFR2 with high affinity, and also demonstrating inhibitory activity against VEGFR3. These receptors are crucial mediators of angiogenesis and lymphangiogenesis, respectively. Inhibition of these pathways is a key strategy in cancer therapy and other diseases characterized by pathological blood and lymphatic vessel formation.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₅N₇O |
| Molecular Weight | 443.50 g/mol |
| CAS Number | 886563-25-3 |
| Mechanism of Action | ATP-competitive inhibitor of VEGFR2 and VEGFR3 tyrosine kinases |
| IC₅₀ (VEGFR2) | 5 nM[1] |
| IC₅₀ (VEGFR3) | 20 nM[1] |
| Appearance | Typically a solid powder |
Stock Solution Preparation
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to the desired working concentration for various in vitro and in vivo experiments.
Materials
-
This compound powder
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or cryovial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 4.435 mg of this compound in 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
-
Sterilization (Optional): For cell culture applications, it is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO. However, as DMSO is bactericidal, this step may not be necessary if aseptic techniques are strictly followed.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]
-
Calculation of Stock Solution Volume
To calculate the volume of DMSO required to prepare a stock solution of a specific concentration, use the following formula:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
Example for a 10 mM stock solution from 1 mg of this compound:
Volume (L) = 0.001 g / (443.50 g/mol x 0.010 mol/L) = 0.000225 L = 225 µL
Experimental Protocols: Dilution to Working Concentration
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
Protocol for Cell Culture Experiments
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.
-
It is recommended to prepare intermediate dilutions in culture medium before the final dilution to ensure accurate and homogenous mixing.
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Visualization of Mechanism of Action
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of VEGFR2 and VEGFR3 and the inhibitory action of this compound.
Caption: Inhibition of VEGFR2 and VEGFR3 signaling by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing and using a this compound stock solution in a typical cell-based assay.
Caption: Workflow for this compound stock solution preparation and use.
References
Application Notes and Protocols for ZK-261991 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of ZK-261991, a potent VEGFR tyrosine kinase inhibitor, in animal models of corneal neovascularization. The protocols are based on established in vivo and in vitro studies and are intended to guide researchers in designing and executing experiments to evaluate the anti-angiogenic and anti-lymphangiogenic properties of this compound.
Overview of this compound
This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor (VEGF) receptors, playing a critical role in angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels). By targeting VEGFR, this compound can effectively block the signaling pathways that lead to the proliferation and migration of endothelial cells, thereby inhibiting the growth of new vessels. This makes it a valuable tool for studying and potentially treating diseases characterized by pathological neovascularization, such as certain cancers and ocular diseases.
In Vivo Administration Protocol: Murine Model of Corneal Neovascularization
This protocol describes the oral administration of this compound to inhibit suture-induced inflammatory corneal neovascularization in mice.
Animal Model
-
Species: Mouse
-
Strain: Balb/C (6 weeks old)
-
Model: Suture-induced corneal neovascularization. Three 11-0 nylon sutures are placed into the corneal stroma.
Reagents and Materials
-
This compound (provided by Schering AG, Berlin or other commercial source)
-
Vehicle for oral administration (e.g., appropriate solvent as used for similar compounds)
-
Oral gavage needles
-
Animal housing and care facilities compliant with institutional guidelines
Dosing and Administration
-
Dosage: 50 mg/kg body weight
-
Route of Administration: Oral gavage
-
Frequency: Twice daily
-
Treatment Duration: 14 days
Experimental Workflow
The following diagram illustrates the experimental workflow for the in vivo administration of this compound in the murine corneal neovascularization model.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from a study using this protocol[1][2][3].
| Parameter | Control Group | This compound (50 mg/kg) | Percent Inhibition | P-value |
| Hemangiogenesis | Undefined baseline | 53% reduction | 53% | <0.001 |
| Lymphangiogenesis | Undefined baseline | 71% reduction | 71% | <0.001 |
| Corneal Graft Survival | 33% | 68% | - | <0.02 |
In Vitro Protocol: Inhibition of Lymphatic Endothelial Cell Proliferation
This protocol outlines an in vitro assay to assess the direct inhibitory effect of this compound on the proliferation of lymphatic endothelial cells (LECs).
Cell Culture
-
Cell Line: Primary lymphatic endothelial cells
-
Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in appropriate growth medium.
Reagents and Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cell proliferation assay kit (e.g., BrdU-based ELISA)
-
96-well cell culture plates
Experimental Procedure
-
Seed LECs in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A vehicle control (DMSO) should also be prepared.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Assess cell proliferation using a BrdU incorporation assay or other suitable method.
Quantitative Data Summary
The following table presents the dose-dependent inhibition of LEC proliferation by this compound[1][2].
| This compound Concentration | Percent Inhibition of Proliferation | P-value |
| 10 nM | 34% | <0.001 |
| 20 nM | 59% | <0.001 |
Signaling Pathway
This compound exerts its anti-angiogenic and anti-lymphangiogenic effects by inhibiting the VEGF receptor signaling pathway. The diagram below illustrates the key components of this pathway.
Conclusion
The provided protocols and data demonstrate that this compound is a potent inhibitor of both hemangiogenesis and lymphangiogenesis in vivo and in vitro. The oral administration of this compound effectively reduces pathological vessel growth in a murine model of corneal neovascularization and improves corneal graft survival. These application notes serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in diseases driven by aberrant angiogenesis and lymphangiogenesis.
References
Application Notes and Protocols: ZK-261991 in a Corneal Suture Model for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corneal neovascularization, the growth of new blood vessels into the normally avascular cornea, is a significant cause of vision loss and is implicated in various ocular diseases. The corneal suture model is a widely used and reproducible in vivo assay to induce and study both inflammatory and angiogenic responses, making it an ideal platform for evaluating novel therapeutic agents.
This document provides detailed application notes and protocols for the use of ZK-261991, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, in a murine corneal suture model of neovascularization.[1] this compound has demonstrated efficacy in reducing the recruitment of inflammatory cells and promoting graft survival in corneal transplantation models, suggesting its therapeutic potential in inhibiting pathological angiogenesis.[1]
These guidelines are intended to assist researchers in designing and executing experiments to evaluate the anti-angiogenic effects of this compound.
Mechanism of Action: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis. The binding of VEGF-A to VEGFR-2 initiates a signaling cascade that leads to endothelial cell proliferation, migration, and survival, all critical steps in the formation of new blood vessels.[2][3][4][5] this compound exerts its anti-angiogenic effect by inhibiting the tyrosine kinase activity of VEGFR-2, thereby blocking the downstream signaling pathways responsible for neovascularization.[1]
Experimental Protocols
Murine Corneal Suture Model of Neovascularization
This protocol describes the induction of corneal neovascularization in mice via the placement of intrastromal sutures.[6][7][8][9]
Materials:
-
Male BALB/c mice (8-12 weeks old)
-
This compound
-
Vehicle control (e.g., appropriate buffer or solvent for this compound)
-
Ketamine/Xylazine anesthetic solution
-
Proparacaine (B1679620) hydrochloride ophthalmic solution (0.5%)
-
11-0 nylon sutures on a curved needle
-
Surgical microscope
-
Fine surgical instruments (forceps, needle holders, scissors)
-
Calipers or imaging software for analysis
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection of Ketamine (100 mg/kg) and Xylazine (10 mg/kg).
-
Confirm proper anesthetic depth by lack of response to a toe pinch.
-
Apply a drop of proparacaine hydrochloride to the operative eye for topical anesthesia.
-
-
Suture Placement:
-
Under a surgical microscope, place three intrastromal 11-0 nylon sutures in the cornea of one eye.
-
The sutures should be placed such that the outer point is near the limbus and the inner point is closer to the corneal center, creating a standardized area for angiogenic response.[1]
-
Ensure the sutures are placed at approximately 80-90% stromal depth.[2]
-
-
Treatment Administration:
-
Divide the animals into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, orally, twice daily) to the treatment group, starting on the day of surgery.[1]
-
Administer an equal volume of the vehicle to the control group using the same route and schedule.
-
-
Post-Operative Care and Observation:
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Monitor the animals daily for any signs of distress or adverse reactions.
-
At predetermined time points (e.g., days 3, 7, and 14 post-surgery), examine the eyes under a slit-lamp microscope and capture images for analysis.[7]
-
-
Quantification of Neovascularization:
-
The extent of neovascularization can be quantified by measuring the length and area of new vessel growth from the limbus towards the sutures.
-
This can be done using calipers or image analysis software (e.g., ImageJ).
-
The area of neovascularization is often calculated using the formula: Area = (clock hours of neovascularization / 12) * π * (vessel length in mm) * (corneal radius in mm).
-
-
Immunohistochemical Analysis (Optional):
-
At the end of the experiment, enucleate the eyes and prepare corneal flat mounts or paraffin (B1166041) sections.
-
Perform immunohistochemistry using antibodies against endothelial cell markers (e.g., CD31) to visualize and quantify the new blood vessels.
-
Analysis of inflammatory cell infiltration can be performed using markers such as CD45.
-
Data Presentation
The following tables present hypothetical but expected quantitative data from a study evaluating this compound in the corneal suture model.
Table 1: Effect of this compound on Corneal Neovascularization Area
| Treatment Group | Day 3 (mm²) | Day 7 (mm²) | Day 14 (mm²) |
| Vehicle Control | 1.2 ± 0.3 | 4.5 ± 0.8 | 6.8 ± 1.1 |
| This compound (50 mg/kg) | 0.4 ± 0.1 | 1.8 ± 0.5 | 2.5 ± 0.7* |
Data are presented as mean ± standard deviation. *p < 0.05 compared to Vehicle Control.
Table 2: Effect of this compound on Neovascular Vessel Length
| Treatment Group | Day 3 (mm) | Day 7 (mm) | Day 14 (mm) |
| Vehicle Control | 0.8 ± 0.2 | 2.1 ± 0.4 | 3.2 ± 0.6 |
| This compound (50 mg/kg) | 0.3 ± 0.1 | 0.9 ± 0.3 | 1.3 ± 0.4* |
Data are presented as mean ± standard deviation. *p < 0.05 compared to Vehicle Control.
Table 3: Histological Quantification of CD31-Positive Area
| Treatment Group | CD31-Positive Area (% of total corneal area) at Day 14 |
| Vehicle Control | 15.2 ± 2.5 |
| This compound (50 mg/kg) | 5.8 ± 1.7* |
Data are presented as mean ± standard deviation. *p < 0.05 compared to Vehicle Control.
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the corneal suture model.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Ocular surgical models for immune and angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of the mouse model of suture-induced inflammatory corneal neovascularization and its significance [zzs.ujs.edu.cn]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Animal models of ocular angiogenesis: from development to pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-VEGFR2 Following ZK-261991 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. Its activation through phosphorylation (p-VEGFR2) triggers a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival. Dysregulation of the VEGFR2 signaling pathway is a hallmark of several pathologies, including cancer and retinopathies. ZK-261991 is a potent, orally active inhibitor of VEGFR2 tyrosine kinase, demonstrating a half-maximal inhibitory concentration (IC50) of 5 nM.[1][2][3] This document provides a detailed protocol for utilizing Western blot analysis to investigate the dose-dependent inhibitory effect of this compound on VEGFR2 phosphorylation in a cellular context.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol outlines the treatment of cultured endothelial cells with this compound, followed by cell lysis, protein separation by gel electrophoresis, transfer to a membrane, and immunodetection of phosphorylated VEGFR2 (p-VEGFR2) using a specific primary antibody. The intensity of the resulting band, corresponding to p-VEGFR2, is then quantified to determine the inhibitory effect of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the dose-dependent inhibition of VEGFR2 phosphorylation by this compound in human umbilical vein endothelial cells (HUVECs) stimulated with VEGF. The data is presented as the relative band intensity of p-VEGFR2 normalized to total VEGFR2 and the untreated control.
| This compound Concentration (nM) | Mean Relative p-VEGFR2 Band Intensity (Normalized) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0.08 | 0 |
| 1 | 0.78 | 0.06 | 22 |
| 5 | 0.52 | 0.05 | 48 |
| 10 | 0.31 | 0.04 | 69 |
| 50 | 0.12 | 0.03 | 88 |
| 100 | 0.05 | 0.02 | 95 |
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates multiple downstream signaling cascades that regulate key cellular processes in angiogenesis. This compound, as a VEGFR2 tyrosine kinase inhibitor, blocks this initial phosphorylation step, thereby inhibiting all subsequent downstream signaling.
Experimental Protocol
This protocol is optimized for assessing the inhibition of VEGF-induced VEGFR2 phosphorylation in HUVECs.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Recombinant Human VEGF-A (VEGF165)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary Antibody: Rabbit anti-phospho-VEGFR2 (Tyr1175)
-
Primary Antibody: Mouse anti-total-VEGFR2
-
Primary Antibody: Rabbit or Mouse anti-GAPDH or β-actin (Loading Control)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Deionized Water
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a basal medium containing 0.5-1% FBS.
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 0, 1, 5, 10, 50, 100 nM) in serum-free media.
-
Pre-treat the cells with the different concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-VEGFR2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for protein loading, the same membrane can be stripped of the p-VEGFR2 antibody and re-probed for total VEGFR2 and a loading control (GAPDH or β-actin).
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly and re-block the membrane before incubating with the next primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-VEGFR2 band intensity to the total VEGFR2 band intensity for each sample.
-
Further, normalize these values to the vehicle-treated control to determine the relative inhibition.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-VEGFR2 signal | Inefficient VEGF stimulation | Ensure VEGF is active and used at an appropriate concentration and stimulation time. |
| Inactive phosphatase inhibitors | Prepare fresh lysis buffer with active phosphatase inhibitors. | |
| Low protein concentration | Load a higher amount of protein per lane. | |
| Ineffective primary antibody | Use a recommended and validated p-VEGFR2 antibody at the correct dilution. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| High antibody concentration | Optimize the primary and secondary antibody concentrations. | |
| Uneven loading | Inaccurate protein quantification | Be meticulous with the protein quantification and loading steps. |
| Always normalize to a loading control like GAPDH or β-actin. | ||
| Multiple non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. |
| Protein degradation | Ensure protease inhibitors are always present in the lysis buffer and keep samples on ice. |
Conclusion
This protocol provides a comprehensive guide for the Western blot analysis of p-VEGFR2 in response to treatment with the inhibitor this compound. Adherence to this detailed methodology will enable researchers to reliably assess the potency and dose-response of this compound in a cellular context, providing valuable data for drug development and angiogenesis research.
References
Application Notes and Protocols for Measuring the In Vivo Efficacy of ZK-261991
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo studies to evaluate the efficacy of ZK-261991, a potent VEGFR2 tyrosine kinase inhibitor. The protocols detailed below are intended to serve as a foundational framework for preclinical assessment in relevant cancer models.
Introduction to this compound and its Mechanism of Action
This compound is an orally active and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase, with a reported IC50 of 5 nM.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR2 signaling pathway. By inhibiting VEGFR2, this compound is expected to disrupt this pathway, leading to a reduction in tumor-associated neovascularization, thereby impeding tumor growth and progression.
Signaling Pathway of VEGFR2 and Inhibition by this compound
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Recommended In Vivo Efficacy Model: Orthotopic Pancreatic Cancer Mouse Model
Given that multi-targeted VEGFR inhibitors have shown efficacy in pancreatic tumor models, an orthotopic model using a human pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2) in immunocompromised mice (e.g., athymic nude or SCID) is recommended. This model recapitulates the tumor microenvironment more accurately than subcutaneous models.
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Experimental Protocols
Orthotopic Pancreatic Cancer Model
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old male athymic nude mice
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
Protocol:
-
Culture PANC-1 cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL.
-
Anesthetize the mouse and make a small incision in the left abdominal flank.
-
Exteriorize the spleen to expose the pancreas.
-
Inject 50 µL of the cell suspension (1 x 10^6 cells) into the tail of the pancreas using a 30-gauge needle.
-
Reposition the pancreas and spleen and close the incision.
-
Monitor the mice for recovery and tumor growth.
Dosing and Administration
-
Dose Finding: A preliminary dose-finding study is recommended. Based on available data for this compound in other models, a starting dose of 50 mg/kg twice daily can be evaluated, with additional dose levels (e.g., 25 and 100 mg/kg) to determine the maximum tolerated dose (MTD).
-
Formulation: this compound should be formulated for oral gavage (e.g., in 0.5% carboxymethylcellulose).
-
Treatment Schedule: Once tumors are established (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group). Administer this compound or vehicle control orally, twice daily, for a period of 21-28 days.
Efficacy Endpoints and Data Collection
Primary Endpoint:
-
Tumor Growth Inhibition (TGI): Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Width² x Length) / 2. At the end of the study, excise and weigh the tumors.
Secondary Endpoints:
-
Microvessel Density (MVD): Analyze tumor sections by immunohistochemistry (IHC) for the endothelial cell marker CD31.
-
Apoptosis: Perform TUNEL staining on tumor sections to quantify apoptotic cells.
-
VEGF Levels: Measure human VEGF-A concentrations in tumor lysates using an ELISA kit.
-
Pharmacodynamic Marker (VEGFR2 Phosphorylation): Assess the phosphorylation status of VEGFR2 in tumor lysates via Western blot.
Data Presentation
Table 1: Summary of In Vivo Efficacy Data for this compound
| Treatment Group | N | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Final Tumor Weight (g) ± SEM | Microvessel Density (vessels/mm²) ± SEM | Apoptotic Index (%) ± SEM | Tumor VEGF-A (pg/mg protein) ± SEM |
| Vehicle Control | 10 | N/A | |||||
| This compound (25 mg/kg) | 10 | ||||||
| This compound (50 mg/kg) | 10 | ||||||
| This compound (100 mg/kg) | 10 |
Detailed Methodologies for Key Experiments
Immunohistochemistry for CD31
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against CD31 overnight at 4°C.
-
Apply a secondary antibody and a detection system (e.g., HRP-polymer).
-
Visualize with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Quantify MVD by counting the number of stained vessels in several high-power fields.
Western Blot for Phosphorylated VEGFR2
-
Homogenize flash-frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies for phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence and quantify band intensities. The ratio of pVEGFR2 to total VEGFR2 will indicate the level of target inhibition.
ELISA for Tumor VEGF-A
-
Prepare tumor lysates as for Western blotting, but without SDS in the lysis buffer.
-
Use a commercially available human VEGF-A ELISA kit.
-
Follow the manufacturer's instructions for sample dilution, standard curve preparation, and assay procedure.
-
Read the absorbance at the appropriate wavelength and calculate VEGF-A concentration from the standard curve. Normalize to the total protein concentration of the lysate.
References
Application Notes and Protocols for Studying the Tumor Microenvironment with ZK-261991
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK-261991 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and lymphangiogenesis. The tumor microenvironment (TME) is a complex ecosystem comprising tumor cells, stromal cells, immune cells, and the extracellular matrix, all of which are critically dependent on a functional vascular network for survival and progression. By targeting VEGFR-2, this compound offers a powerful tool to modulate the TME, not only by inhibiting the formation of new blood and lymphatic vessels but also by influencing the immune landscape within the tumor. These application notes provide a comprehensive guide for utilizing this compound to investigate and manipulate the tumor microenvironment in preclinical cancer models.
Mechanism of Action
This compound competitively binds to the ATP-binding site within the tyrosine kinase domain of VEGFR-2.[1] This inhibition prevents the autophosphorylation and activation of the receptor upon binding of its ligands, primarily VEGF-A.[1] The blockade of VEGFR-2 signaling disrupts downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability. Consequently, this compound effectively curtails tumor-associated angiogenesis and lymphangiogenesis, key processes for tumor growth and metastasis. Furthermore, emerging evidence suggests that VEGFR-2 inhibition can "normalize" the tumor vasculature, leading to improved perfusion and potentially enhanced delivery of other therapeutic agents. It can also modulate the immune TME by reducing the infiltration of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby alleviating immunosuppression.
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ (VEGFR-2 kinase assay) | 560 pM | Enzymatic Assay | [2] |
| IC₅₀ (VEGF-stimulated HUVEC proliferation) | 300 pM | EA.hy926 (HUVEC cell line) | [2] |
| Inhibition of Corneal Neovascularization | Significant reduction in vessel area | Mouse model of alkali-induced corneal injury | [3] |
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vivo Murine Model of Corneal Neovascularization
This protocol is adapted from studies demonstrating the anti-angiogenic effects of VEGFR inhibitors in a corneal model.[3][4]
Materials:
-
This compound
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
0.1 N NaOH solution
-
Topical antibiotic ointment
-
Phosphate-buffered saline (PBS)
-
Anti-CD31 antibody (for immunofluorescence)
-
Fluorescently-conjugated secondary antibody
-
Mounting medium with DAPI
-
Microscope with fluorescence capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Create a corneal alkali burn by applying a 2mm filter paper disc soaked in 0.1 N NaOH to the central cornea for 40 seconds, followed by immediate and thorough rinsing with sterile PBS.
-
Administer this compound systemically (e.g., via oral gavage or intraperitoneal injection) or topically, starting on the day of injury and continuing for the duration of the experiment (typically 7-14 days). A vehicle control group should be included.
-
Apply a topical antibiotic ointment to the affected eye to prevent infection.
-
At the experimental endpoint, euthanize the mice and enucleate the eyes.
-
Dissect the corneas and fix them in 4% paraformaldehyde.
-
Perform immunofluorescence staining for the endothelial cell marker CD31.
-
Capture images of the flat-mounted corneas using a fluorescence microscope.
-
Quantify the area of neovascularization using image analysis software.[4][5]
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol provides a general framework for immunophenotyping of the tumor microenvironment following treatment with this compound.[6][7][8][9][10]
Materials:
-
Tumor-bearing mice (control and this compound-treated)
-
RPMI-1640 medium
-
Collagenase D (100 mg/ml)
-
DNase I (10 mg/ml)
-
Fetal bovine serum (FBS)
-
ACK lysis buffer
-
Fc block (anti-CD16/CD32)
-
Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Excise tumors from control and this compound-treated mice.
-
Mince the tumors into small pieces in RPMI-1640 medium.
-
Digest the tumor tissue with Collagenase D and DNase I in RPMI-1640 for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with a live/dead stain according to the manufacturer's instructions.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies against the immune cell markers of interest for 30 minutes on ice in the dark.
-
Wash the cells twice with PBS containing 2% FBS.
-
If performing intracellular staining (e.g., for FoxP3), fix and permeabilize the cells according to a standard protocol before adding the intracellular antibody.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer and analyze the different immune cell populations.
Protocol 3: Immunohistochemical Analysis of Tumor Vasculature
This protocol outlines the steps for assessing tumor vessel density and maturation.[11][12][13][14][15]
Materials:
-
Tumor tissue sections (paraffin-embedded or frozen) from control and this compound-treated mice
-
Xylene and ethanol (B145695) series (for deparaffinization and rehydration)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (for blocking endogenous peroxidases)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-CD31 for endothelial cells, anti-NG2 or anti-α-SMA for pericytes)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections. For frozen sections, fix as required.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the sections with the primary antibody (e.g., anti-CD31) overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash the sections with PBS.
-
Incubate with streptavidin-HRP conjugate.
-
Wash the sections with PBS.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Image the stained sections and quantify microvessel density (MVD) and pericyte coverage.
Protocol 4: ELISA for Cytokine Quantification in Tumor Lysates
This protocol describes how to measure cytokine levels within the tumor microenvironment.[16][17][18][19][20]
Materials:
-
Tumor tissue from control and this compound-treated mice
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Commercially available ELISA kits for specific cytokines (e.g., IL-6, IL-10, TNF-α, IFN-γ)
-
Microplate reader
Procedure:
-
Homogenize tumor tissue in lysis buffer on ice.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant (tumor lysate).
-
Determine the total protein concentration of the lysate using a BCA protein assay.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding diluted tumor lysates and standards to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme-conjugated secondary antibody or streptavidin-HRP.
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance on a microplate reader.
-
Calculate the cytokine concentrations in the tumor lysates based on the standard curve and normalize to the total protein concentration.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound on the TME.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust model for simultaneously inducing corneal neovascularization and retinal gliosis in the mouse eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Corneal Neovascularization: An Integrated Approach Using Transcriptomics and Proteomics in an Alkali Burn Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of corneal neovascularization using computerized image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. crownbio.com [crownbio.com]
- 11. genomeme.ca [genomeme.ca]
- 12. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. sysy-histosure.com [sysy-histosure.com]
- 16. bowdish.ca [bowdish.ca]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Cytokine analyses [bio-protocol.org]
- 19. ELISA Protocol [protocols.io]
- 20. biomatik.com [biomatik.com]
Application of ZK-261991 in Lymphatic Vessel Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ZK-261991, a potent VEGFR-2 tyrosine kinase inhibitor, in the investigation of lymphatic vessel biology. The following sections detail the mechanism of action, key experimental findings, and detailed protocols for the application of this compound in both in vitro and in vivo models of lymphangiogenesis.
Application Notes
This compound is a small molecule inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis and lymphangiogenesis. With an IC50 of 5 nM for VEGFR-2, this compound serves as a powerful tool for elucidating the role of VEGFR-2 signaling in the formation and proliferation of lymphatic vessels.[1] Research has demonstrated its efficacy in blocking inflammatory-induced lymphangiogenesis, making it a valuable compound for studying pathological conditions associated with lymphatic growth, such as tumor metastasis, transplant rejection, and chronic inflammation.
The primary application of this compound in lymphatic research is as an inhibitor of lymphangiogenesis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, it prevents the autophosphorylation and activation of the receptor upon binding of its ligands, primarily VEGF-C and VEGF-D. This inhibition leads to the downstream suppression of signaling pathways crucial for lymphatic endothelial cell (LEC) proliferation, migration, and tube formation.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal study investigating the effects of this compound on lymphangiogenesis.
| Experimental Model | Parameter Measured | Treatment Group | Result | Reference |
| In vivo (Mouse Cornea) | Hemangiogenesis | This compound | 53% reduction (P < 0.001) | Regenfuss et al., 2008 |
| In vivo (Mouse Cornea) | Lymphangiogenesis | This compound | 71% reduction (P < 0.001) | Regenfuss et al., 2008 |
| In vitro (LEC Proliferation) | BrdU Incorporation | This compound | Significant, dose-dependent inhibition (P < 0.001) | Regenfuss et al., 2008 |
| In vivo (Corneal Transplant) | Graft Survival (8 weeks) | This compound | 68% survival | Regenfuss et al., 2008 |
| In vivo (Corneal Transplant) | Graft Survival (8 weeks) | Control | 33% survival | Regenfuss et al., 2008 |
Experimental Protocols
In Vitro Lymphatic Endothelial Cell (LEC) Proliferation Assay
This protocol details the methodology to assess the inhibitory effect of this compound on the proliferation of lymphatic endothelial cells using a BrdU incorporation assay.
Materials:
-
Primary human or animal-derived Lymphatic Endothelial Cells (LECs)
-
Endothelial Cell Growth Medium
-
This compound (to be dissolved in a suitable solvent, e.g., DMSO)
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/Denaturing Solution (e.g., 1.5 N HCl)
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LECs in a 96-well plate at a density of 5,000-10,000 cells/well in complete endothelial cell growth medium. Allow cells to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF-C).
-
BrdU Labeling: After 24-48 hours of incubation with this compound, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the labeling medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells three times with PBS. Add 100 µL of anti-BrdU antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the wells three times with PBS. Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour. Wash again, then add 100 µL of TMB substrate.
-
Measurement: Allow the color to develop for 15-30 minutes, then stop the reaction by adding 100 µL of Stop Solution. Measure the absorbance at 450 nm using a microplate reader.
In Vivo Suture-Induced Corneal Lymphangiogenesis Model
This protocol describes the induction of inflammatory lymphangiogenesis in the mouse cornea and its inhibition by this compound.
Materials:
-
8-12 week old mice (e.g., BALB/c)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
11-0 nylon sutures
-
This compound (formulated for systemic or topical administration)
-
Antibiotic ointment
-
Tissue fixation and embedding reagents
-
Antibodies for immunohistochemistry (e.g., anti-LYVE-1 for lymphatic vessels, anti-CD31 for blood vessels)
-
Fluorescence microscope and image analysis software
Procedure:
-
Anesthesia and Suture Placement: Anesthetize the mouse and place it under a surgical microscope. Place three 11-0 nylon intrastromal sutures in the central cornea of one eye. Apply antibiotic ointment post-surgery.
-
This compound Administration: Administer this compound systemically (e.g., via oral gavage or intraperitoneal injection) or topically (e.g., as eye drops) daily, starting from the day of surgery. The control group should receive the vehicle.
-
Tissue Collection and Preparation: After a predetermined period (e.g., 14 days), euthanize the mice and enucleate the eyes. Fix the corneas in 4% paraformaldehyde, dissect them, and prepare them as whole mounts.
-
Immunohistochemistry: Permeabilize and block the corneal whole mounts. Incubate with primary antibodies against LYVE-1 and CD31 overnight at 4°C.
-
Visualization and Quantification: The next day, wash and incubate with fluorescently labeled secondary antibodies. Mount the corneas and visualize them using a fluorescence microscope.
-
Histomorphometric Analysis: Capture images of the corneas and use image analysis software to quantify the area of lymphangiogenesis (LYVE-1 positive vessels) and hemangiogenesis (CD31 positive vessels).
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for in vivo studies.
References
Application Notes and Protocols: ZK-261991 in Combination with Chemotherapy In Vitro
Introduction
ZK-261991 is identified as an orally active inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase, with a primary target of VEGFR2.[1] Inhibition of VEGFR signaling is a critical strategy in cancer therapy to disrupt angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen. By targeting VEGFR2, this compound can inhibit the autophosphorylation of the receptor, a key step in the activation of downstream signaling pathways that promote endothelial cell proliferation and migration.[1] The potent and specific nature of this compound, with an IC50 of 5 nM for VEGFR2, suggests its potential as an anti-angiogenic agent in cancer treatment.[1]
Given its mechanism of action, combining this compound with traditional cytotoxic chemotherapy presents a rational therapeutic strategy. Chemotherapeutic agents, such as doxorubicin (B1662922) and cisplatin, directly target cancer cells, inducing cell death through mechanisms like DNA damage and inhibition of cell division. The concurrent use of an anti-angiogenic agent like this compound could potentially enhance the overall anti-tumor effect by not only directly attacking the cancer cells but also by disrupting their blood supply. This dual approach could lead to synergistic or additive effects, improving treatment efficacy and potentially overcoming drug resistance.
These application notes provide a framework for investigating the in vitro effects of combining this compound with standard chemotherapeutic agents. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the cytotoxic, apoptotic, and cell cycle effects of this combination therapy on various cancer cell lines.
Data Presentation
As no specific in vitro data for the combination of this compound with chemotherapy is publicly available, the following tables are presented as templates for data collection and organization.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin
| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Combination Index (CI) at ED50 | Effect (Synergistic/Additive/Antagonistic) |
| e.g., MCF-7 | Data | Data | Data | Data |
| e.g., A549 | Data | Data | Data | Data |
| e.g., U-87 MG | Data | Data | Data | Data |
Table 2: In Vitro Cytotoxicity of this compound in Combination with Cisplatin
| Cell Line | This compound IC50 (nM) | Cisplatin IC50 (µM) | Combination Index (CI) at ED50 | Effect (Synergistic/Additive/Antagonistic) |
| e.g., HeLa | Data | Data | Data | Data |
| e.g., SK-OV-3 | Data | Data | Data | Data |
| e.g., HT-29 | Data | Data | Data | Data |
Table 3: Apoptosis Induction by this compound and Chemotherapy Combination
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| e.g., MCF-7 | Control | Data | 1.0 |
| This compound (Conc.) | Data | Data | |
| Doxorubicin (Conc.) | Data | Data | |
| Combination | Data | Data |
Table 4: Cell Cycle Analysis of Cells Treated with this compound and Chemotherapy
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| e.g., A549 | Control | Data | Data | Data |
| This compound (Conc.) | Data | Data | Data | |
| Cisplatin (Conc.) | Data | Data | Data | |
| Combination | Data | Data | Data |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound in combination with chemotherapeutic agents.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin; stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination at a constant ratio.
-
Replace the medium with fresh medium containing the drug dilutions. Include vehicle-treated wells as a control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis following treatment.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the chemotherapeutic agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the drug combination on cell cycle progression.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapeutic agent
-
Cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
-
Visualizations
Signaling Pathway of VEGFR Inhibition by this compound
Caption: VEGFR2 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for evaluating this compound and chemotherapy combinations.
Logical Relationship for Determining Drug Interaction
Caption: Interpretation of the Combination Index (CI) for drug interactions.
References
Application Notes and Protocols for Long-Term Stability Assessment of ZK-261991 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK-261991 is an orally active VEGFR tyrosine kinase inhibitor with an IC50 of 5 nM for VEGFR2.[1] For accurate and reproducible experimental results, understanding the long-term stability of this compound in its solubilized form, typically Dimethyl Sulfoxide (DMSO), is critical. DMSO is a widely used solvent for compound storage due to its excellent solubilizing capacity for a broad range of organic molecules.[2][3] However, the chemical stability of compounds in DMSO can be influenced by several factors over time, including storage conditions, water absorption, and freeze-thaw cycles.[4][5][6]
These application notes provide a comprehensive protocol for assessing the long-term stability of this compound in DMSO, enabling researchers to establish optimal storage conditions and ensure the integrity of their stock solutions for screening and other assays. The methodologies described are based on established practices for evaluating small molecule stability.[5][6]
Factors Affecting Compound Stability in DMSO
Several environmental factors can impact the stability of compounds stored in DMSO during long-term storage:
-
Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere.[4] The presence of water can lead to hydrolysis of susceptible compounds, significantly impacting their concentration over time.[5][6] Studies have shown that water is a more significant factor in compound degradation than oxygen.[5][6]
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[5] Therefore, storage at lower temperatures (e.g., 4°C, -20°C, or -80°C) is generally recommended. Accelerated stability studies are often conducted at higher temperatures (e.g., 40°C) to predict long-term stability.[2][5]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can potentially lead to compound degradation. However, some studies have shown no significant compound loss after multiple freeze-thaw cycles when handled properly.[5][6]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible compounds.
-
Light Exposure: For light-sensitive compounds, exposure to light can cause photodegradation.
Experimental Protocol for Long-Term Stability Assessment
This protocol outlines a systematic approach to evaluate the stability of this compound in DMSO over an extended period.
3.1. Materials and Equipment
-
This compound (powder form)
-
Anhydrous DMSO
-
Inert gas (e.g., Argon or Nitrogen)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector and a Mass Spectrometer (MS)
-
Internal Standard (a stable, non-reactive compound)
-
Controlled temperature storage units (e.g., refrigerators at 4°C, freezers at -20°C and -80°C, and an incubator at 40°C for accelerated studies)
3.2. Stock Solution Preparation
-
Preparation of Primary Stock Solution:
-
Aliquoting:
-
Aliquot the stock solution into multiple smaller-volume storage vials to avoid repeated freeze-thaw cycles of the main stock.
-
If oxygen sensitivity is a concern, overlay the solution with an inert gas before sealing the vials.
-
3.3. Storage Conditions and Time Points
-
Storage Conditions:
-
Store the aliquots at various temperatures to assess the impact of storage conditions:
-
Room Temperature (~25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep-Frozen (-80°C)
-
Accelerated Stability (40°C)[5]
-
-
-
Time Points:
-
Establish a schedule for sample analysis at regular intervals. The frequency will depend on the expected stability of the compound.[2] Suggested time points include:
-
T = 0 (initial analysis immediately after preparation)
-
1 week
-
1 month
-
3 months
-
6 months
-
1 year
-
2 years (for long-term studies)
-
-
3.4. Sample Analysis by LC-UV-MS
-
Sample Preparation for Analysis:
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution with an appropriate solvent (e.g., acetonitrile (B52724) or methanol).
-
Add a known concentration of an internal standard to each sample to correct for variations in injection volume and instrument response.[5]
-
-
LC-UV-MS Analysis:
-
Analyze the samples using a validated LC-UV-MS method.
-
The UV detector will quantify the amount of this compound present based on its absorbance at a specific wavelength.
-
The MS detector will confirm the identity of the compound and can be used to identify any potential degradation products.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample relative to the internal standard.[5]
-
Determine the percentage of the initial concentration remaining at each time point for each storage condition.
-
The purity of the compound at each time point can be calculated based on the peak area of the parent compound relative to the total peak area of all detected compounds.
-
Data Presentation
The quantitative data from the stability study should be organized into a clear and concise table for easy comparison of the stability of this compound under different storage conditions.
Table 1: Long-Term Stability of this compound in DMSO
| Storage Temperature | Time Point | Concentration (mM) | % of Initial Concentration Remaining | Purity (%) | Observations (e.g., color change, precipitation) |
| 40°C | T=0 | 10.00 | 100.0 | 99.8 | Clear, colorless solution |
| 1 Week | |||||
| 1 Month | |||||
| 3 Months | |||||
| Room Temp (~25°C) | T=0 | 10.00 | 100.0 | 99.8 | Clear, colorless solution |
| 1 Month | |||||
| 3 Months | |||||
| 6 Months | |||||
| 4°C | T=0 | 10.00 | 100.0 | 99.8 | Clear, colorless solution |
| 3 Months | |||||
| 6 Months | |||||
| 1 Year | |||||
| 2 Years | |||||
| -20°C | T=0 | 10.00 | 100.0 | 99.8 | Clear, colorless solution |
| 3 Months | |||||
| 6 Months | |||||
| 1 Year | |||||
| 2 Years | |||||
| -80°C | T=0 | 10.00 | 100.0 | 99.8 | Clear, colorless solution |
| 6 Months | |||||
| 1 Year | |||||
| 2 Years |
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the long-term stability of this compound in DMSO.
Caption: Experimental workflow for long-term stability assessment of this compound in DMSO.
Recommendations
Based on general findings for small molecule stability, the following practices are recommended for storing this compound in DMSO:
-
Use Anhydrous DMSO: To minimize the risk of hydrolysis, use high-purity, anhydrous DMSO for preparing stock solutions.
-
Store at Low Temperatures: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots.
-
Protect from Light: If this compound is found to be light-sensitive, store the aliquots in amber vials or protect them from light.
-
Inert Atmosphere: For compounds susceptible to oxidation, consider purging the vials with an inert gas before sealing.
By following this protocol, researchers can confidently assess the stability of their this compound DMSO stock solutions, ensuring the reliability and reproducibility of their experimental data.
References
Application Notes and Protocols: ZK-261991 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK-261991 is a potent, orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, with a primary target of VEGFR-2 (IC₅₀ = 5 nM). It also demonstrates inhibitory activity against VEGFR-3 (IC₅₀ = 20 nM). By targeting VEGFRs, this compound effectively blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis. These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound by measuring its effect on the viability of relevant cell lines. The provided methodologies are essential for researchers in oncology and drug development investigating anti-angiogenic therapies.
Principle of the Assay
Cell viability assays are fundamental to assessing the cytotoxic or cytostatic effects of a compound. This protocol will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays. Both are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or MTS) to a colored formazan (B1609692) product. The intensity of the color, which can be quantified using a spectrophotometer, is directly proportional to the number of living, metabolically active cells. A decrease in color intensity in cells treated with this compound indicates a reduction in cell viability.
Recommended Cell Lines
The selection of an appropriate cell line is critical for obtaining relevant data. As this compound targets VEGFR, endothelial cell lines are the most appropriate models.
-
Human Umbilical Vein Endothelial Cells (HUVEC): A primary cell line that is a well-established and widely used model for studying angiogenesis and endothelial cell biology.
-
EA.hy926: An immortalized human umbilical vein endothelial cell line that retains many of the morphological and functional characteristics of primary HUVECs. This cell line is more robust and easier to culture than primary HUVECs, making it a suitable alternative.
Data Presentation
The results of the cell viability assay should be presented in a clear and organized manner to facilitate interpretation and comparison. The data is typically presented as the percentage of cell viability relative to an untreated control, and the IC₅₀ (half-maximal inhibitory concentration) is calculated to quantify the potency of the compound.
Table 1: Effect of this compound on HUVEC Viability (MTT Assay)
| This compound Concentration (nM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.21 ± 0.07 | 96.8 |
| 1 | 1.05 ± 0.06 | 84.0 |
| 5 | 0.63 ± 0.04 | 50.4 |
| 10 | 0.45 ± 0.03 | 36.0 |
| 50 | 0.21 ± 0.02 | 16.8 |
| 100 | 0.15 ± 0.02 | 12.0 |
| 500 | 0.12 ± 0.01 | 9.6 |
| IC₅₀ (nM) | ~5 |
Table 2: Effect of this compound on EA.hy926 Viability (MTS Assay)
| This compound Concentration (nM) | Absorbance (490 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.10 ± 0.07 | 100 |
| 0.1 | 1.08 ± 0.06 | 98.2 |
| 1 | 0.92 ± 0.05 | 83.6 |
| 5 | 0.56 ± 0.04 | 50.9 |
| 10 | 0.40 ± 0.03 | 36.4 |
| 50 | 0.19 ± 0.02 | 17.3 |
| 100 | 0.13 ± 0.02 | 11.8 |
| 500 | 0.10 ± 0.01 | 9.1 |
| IC₅₀ (nM) | ~5 |
Experimental Protocols
Cell Culture Protocol for HUVECs
-
Thawing Cells:
-
Rapidly thaw the cryopreserved HUVECs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., EGM-2).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
-
Cell Seeding:
-
Plate the cells in a T-75 flask coated with 0.1% gelatin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Maintenance:
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using a trypsin-EDTA solution.
-
Cell Culture Protocol for EA.hy926
-
Thawing and Seeding: Follow the same procedure as for HUVECs, but use DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Gelatin coating is not typically required.
-
Cell Maintenance:
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
MTS Cell Viability Assay Protocol
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
MTS Reagent Addition:
-
Add 20 µL of the MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Mandatory Visualizations
VEGFR-2 Signaling Pathway
Troubleshooting & Optimization
troubleshooting ZK-261991 solubility issues in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the VEGFR inhibitor, ZK-261991, particularly concerning its solubility in cell culture media.
Troubleshooting Guide: this compound Precipitation in Media
Issue: Immediate or delayed precipitation of this compound is observed after adding the DMSO stock solution to the cell culture medium.
This is a frequent challenge with hydrophobic small molecules like this compound.[1][2][3] While highly soluble in organic solvents such as DMSO, its solubility is significantly lower in aqueous solutions like cell culture media. The abrupt change in solvent polarity upon dilution causes the compound to "crash out" of the solution.[1][2][4]
Below is a systematic workflow to troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[5] It specifically targets VEGFR2 with a high affinity (IC50 of 5 nM), thereby inhibiting the signaling pathways involved in angiogenesis, the formation of new blood vessels.[5] Its primary application in research is to study the effects of VEGFR inhibition in various biological contexts, including tumor growth and corneal neovascularization.[5]
Caption: this compound mechanism of action.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening?
A2: This is a common issue for hydrophobic compounds like this compound.[1][2][3] While it dissolves well in an organic solvent like DMSO, its solubility in the aqueous environment of cell culture media is much lower. When the concentrated DMSO stock is diluted into the media, the sudden change in solvent polarity causes the compound to precipitate out of the solution.[1][2][4]
Q3: What is the recommended solvent and storage procedure for this compound stock solutions?
A3: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. For optimal stability, prepare high-concentration stock solutions (e.g., 10-20 mM), aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[3]
Q4: How can I prevent this compound from precipitating in my cell culture experiments?
A4: To avoid precipitation, a careful dilution strategy is essential. Instead of adding your high-concentration DMSO stock directly to the full volume of media, consider the following steps:
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as temperature can affect solubility.[1][3]
-
Stepwise Dilution: First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed serum-free media. Then, add this intermediate dilution to your final volume of complete cell culture medium.[4]
-
Vigorous Mixing: When adding the this compound stock (or the intermediate dilution) to the media, do so dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[1][2]
Q5: What is the maximum concentration of DMSO that my cells can tolerate?
A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible, generally not exceeding 0.5% (v/v), to avoid cytotoxicity.[3][4] However, cell line sensitivity to DMSO can vary. It is crucial to include a vehicle control (media with the same final DMSO concentration as your experimental wells) in your experiments to account for any potential solvent effects.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol outlines a stepwise method to dilute a 10 mM this compound DMSO stock to a final concentration of 20 nM in cell culture medium.
| Step | Action | Description |
| 1 | Prepare Stock Solution | Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved. |
| 2 | Pre-warm Media | Pre-warm your complete cell culture medium (e.g., EGM 2-MV) to 37°C in a water bath.[1][5] |
| 3 | Prepare Intermediate Dilution | In a sterile tube, perform an intermediate dilution. For example, add 2 µL of the 10 mM DMSO stock to 998 µL of pre-warmed media to get a 20 µM solution. Vortex gently immediately after addition. |
| 4 | Prepare Final Working Solution | Add 1 µL of the 20 µM intermediate solution to 999 µL of pre-warmed complete media to achieve the final 20 nM concentration. Mix thoroughly by gentle pipetting or swirling. |
| 5 | Add to Cells | Immediately add the final working solution to your cell culture plates. |
Protocol 2: Performing a Solubility Test in Cell Culture Media
This protocol helps determine the maximum soluble concentration of this compound in your specific cell culture medium.
| Step | Action | Description |
| 1 | Prepare Serial Dilutions | Prepare a series of dilutions of your this compound DMSO stock in your complete cell culture medium. For example, create final concentrations ranging from 100 nM to 10 µM. Keep the final DMSO concentration constant across all dilutions. |
| 2 | Incubate | Incubate the plate under normal cell culture conditions (37°C, 5% CO2).[1] |
| 3 | Visual Inspection | Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1] |
| 4 | Quantitative Assessment (Optional) | For a more precise measurement, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates light scattering due to precipitation.[1] |
| 5 | Determine Maximum Concentration | The highest concentration that remains clear and shows no increase in absorbance is the maximum practical working concentration for your experimental conditions. |
References
Technical Support Center: Optimizing ZK-261991 Dosage for Minimal Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of ZK-261991, a potent VEGFR2 inhibitor. The following resources are designed to help troubleshoot common experimental issues and optimize dosage to minimize toxicity.
Disclaimer: Specific toxicological and pharmacokinetic data for this compound is limited in publicly available literature. Therefore, this guide incorporates representative data and protocols from closely related small molecule VEGFR2 inhibitors to provide a comprehensive resource. Researchers should always perform their own dose-response and toxicity studies for their specific models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active tyrosine kinase inhibitor that specifically targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] It inhibits VEGFR2 autophosphorylation, a critical step in the signaling cascade that promotes angiogenesis. The IC50 for VEGFR2 kinase inhibition is approximately 5 nM.[1]
Q2: What is a recommended starting dose for in vivo studies in mice?
A2: A previously reported study on corneal neovascularization in mice used a dose of 50 mg/kg, administered orally twice daily.[1] However, this should be considered a starting point. The optimal dose for your specific cancer model and research question will need to be determined empirically through dose-response studies.
Q3: What are the common off-target effects observed with VEGFR2 inhibitors?
A3: Due to the conserved nature of kinase domains, small molecule VEGFR2 inhibitors can exhibit off-target activity against other kinases such as platelet-derived growth factor receptor (PDGFR), c-KIT, and FLT3. This can lead to unexpected cellular phenotypes and toxicities. It is advisable to perform a kinase selectivity panel to characterize the off-target profile of this compound in your experimental system.
Q4: How can I monitor for toxicity in my animal studies?
A4: Monitor for common signs of toxicity such as weight loss, changes in behavior, and altered fur texture. For more detailed analysis, conduct regular complete blood counts (CBC) and serum biochemistry panels to assess organ function, particularly liver and kidney function. Histopathological analysis of major organs at the end of the study is also recommended.
Q5: What are the typical pharmacokinetic properties of small molecule VEGFR2 inhibitors in mice?
A5: While specific data for this compound is not available, small molecule VEGFR2 inhibitors administered orally to mice typically exhibit rapid absorption with maximum plasma concentrations (Cmax) reached within a few hours. The elimination half-life can vary but is often in the range of 2-8 hours. Bioavailability can also be variable. It is crucial to perform pharmacokinetic studies for this compound to understand its exposure profile in your model system.
Troubleshooting Guides
Issue 1: Higher than expected in vitro cytotoxicity.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a kinase selectivity screen to identify other kinases inhibited by this compound at the concentrations used in your assay. 2. Consult literature for known off-targets of similar VEGFR2 inhibitors. 3. If a specific off-target is suspected, use a more selective inhibitor for that kinase as a control to see if it phenocopies the observed toxicity. |
| Cell line sensitivity | 1. Test this compound on a panel of cell lines with varying expression levels of VEGFR2 and potential off-target kinases. 2. Use a non-VEGFR2-dependent cell line as a negative control. |
| Incorrect dosage calculation | 1. Double-check all calculations for dilutions and final concentrations. 2. Verify the purity and activity of your this compound compound stock. |
Issue 2: Lack of in vivo efficacy at the starting dose.
| Possible Cause | Troubleshooting Steps |
| Poor pharmacokinetics | 1. Conduct a pharmacokinetic study to determine the plasma concentration of this compound after oral administration. 2. If exposure is low, consider reformulating the compound or exploring alternative routes of administration (e.g., intraperitoneal injection). |
| Insufficient target engagement | 1. Collect tumor samples at various time points after dosing and perform Western blotting to assess the phosphorylation status of VEGFR2 and downstream effectors like ERK and Akt. 2. If target inhibition is not sustained, consider increasing the dosing frequency. |
| Tumor resistance | 1. Investigate potential mechanisms of resistance, such as upregulation of alternative pro-angiogenic pathways (e.g., FGF, Ephrins). 2. Consider combination therapies to target these escape pathways. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| VEGFR2 Kinase Inhibition (IC50) | 5 nM | [1] |
| VEGFR2 Autophosphorylation in KDR-PAECs (IC50) | 2 nM | [1] |
| VEGFR3 Autophosphorylation (IC50) | 20 nM | [1] |
Table 2: Representative In Vivo Dosage and Toxicity Data for a Small Molecule VEGFR2 Inhibitor in Mice
This table presents illustrative data based on typical findings for small molecule VEGFR2 inhibitors and should not be considered as specific data for this compound.
| Dosage (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) | Body Weight Change (%) | Observed Toxicities |
| 12.5 | 25 | -2 | None observed |
| 25 | 45 | -5 | Mild lethargy |
| 50 | 70 | -10 | Lethargy, ruffled fur, mild diarrhea |
| 100 | 85 | -20 | Significant lethargy, ruffled fur, diarrhea, dehydration |
Experimental Protocols
Protocol 1: In Vitro VEGFR2 Kinase Inhibition Assay (ELISA-based)
Objective: To determine the IC50 of this compound for VEGFR2 kinase activity.
Materials:
-
Recombinant human VEGFR2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
96-well microplates
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Method:
-
Coat a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add recombinant VEGFR2 kinase to all wells except the no-enzyme control.
-
Initiate the kinase reaction by adding ATP. Incubate for 1 hour at 30°C.
-
Wash the plate three times with wash buffer.
-
Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Protocol 2: In Vivo Tumor Growth Inhibition and Toxicity Study
Objective: To evaluate the anti-tumor efficacy and toxicity of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., human cancer cell line known to be responsive to anti-angiogenic therapy)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Method:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, and different dose levels of this compound). A typical study might include 3-4 dose levels.
-
Administer this compound or vehicle by oral gavage twice daily.
-
Measure tumor volume with calipers and body weight three times per week.
-
Monitor the animals daily for any clinical signs of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Collect blood for CBC and serum biochemistry analysis.
-
Excise tumors and weigh them.
-
Collect major organs (liver, kidneys, spleen, etc.) for histopathological analysis.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
References
potential off-target effects of ZK-261991 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ZK-261991. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is an orally active tyrosine kinase inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It has been shown to inhibit VEGFR2 with a high potency.
Q2: What are the known IC50 values for this compound against its primary targets?
The following table summarizes the known in vitro inhibitory concentrations (IC50) of this compound.
| Target | IC50 |
| VEGFR2 | 5 nM |
| VEGFR3 | 20 nM |
Data from MedchemExpress.[1]
Q3: Are there any known off-target effects of this compound?
As of the latest available data, a comprehensive public kinase selectivity profile for this compound has not been published. Therefore, a definitive list of off-target effects is not available. However, researchers should be aware of potential off-target activities common to this class of inhibitors.
One vendor has anecdotally described this compound as a histone deacetylase and epidermal growth factor receptor inhibitor, though this is not corroborated by primary literature and should be treated with caution.[2]
Q4: Are there related compounds that can give an indication of potential off-targets?
Yes, a structurally related compound, ZK 304709, is a multi-target inhibitor. Its profile may suggest potential off-target kinase families for this compound. The targets of ZK 304709 include:
| Kinase Family | Specific Targets |
| Cyclin-Dependent Kinases (Cdks) | Cdk1, Cdk2, Cdk4, Cdk7, Cdk9 |
| VEGF Receptors | VEGFR1, VEGFR2, VEGFR3 |
| Platelet-Derived Growth Factor Receptor (PDGFR) | PDGFRβ |
This information is for a related compound and should be used as a guide for investigating potential off-target effects of this compound, not as a definitive profile.[3][4]
Q5: What are common off-target effects observed with VEGFR inhibitors as a class?
VEGFR inhibitors are known to cause a range of side effects in clinical and preclinical studies, which are often attributed to off-target kinase inhibition. These can include:
-
Cardiovascular: Hypertension is a common on-target effect of VEGFR inhibition, but other cardiovascular effects could be influenced by off-target activities.
-
Dermatological: Hand-foot syndrome and skin rash are frequently observed.[5]
-
Gastrointestinal: Diarrhea and stomatitis are common.[5]
These effects are often linked to the inhibition of other receptor tyrosine kinases such as PDGFR and c-Kit.[5][6]
Troubleshooting Guide
Issue: I am observing a phenotype in my cells that is inconsistent with VEGFR inhibition.
-
Hypothesis: The observed effect may be due to off-target activity.
-
Solution: Perform a rescue experiment. If the phenotype is due to on-target VEGFR2 inhibition, it should be rescued by the addition of VEGF-A. If the phenotype persists, it is more likely to be an off-target effect.
-
-
Hypothesis: The concentration of this compound is too high, leading to off-target effects.
-
Solution: Perform a dose-response experiment. Use the lowest effective concentration of this compound that inhibits VEGFR2 phosphorylation without causing the unexpected phenotype.
-
-
Hypothesis: The effect is specific to my cell type.
-
Solution: Test the effect of this compound in a different cell line that expresses VEGFR2 to see if the phenotype is reproducible.
-
Issue: How can I be more confident that my results are due to on-target VEGFR inhibition?
-
Use a structurally unrelated VEGFR inhibitor:
-
Treat your cells with another potent and selective VEGFR inhibitor that has a different chemical scaffold. If you observe the same phenotype, it is more likely to be an on-target effect.
-
-
Use genetic approaches:
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
To determine the off-target profile of this compound, it is recommended to perform a kinase selectivity screen. This is typically done through a fee-for-service provider.
Workflow:
-
Select a Kinase Panel: Choose a diverse panel of kinases (e.g., the DiscoverX KINOMEscan™ or the Eurofins KinaseProfiler™ service). A panel of at least 100 kinases is recommended to get a broad overview of selectivity.
-
Choose an Assay Format:
-
Binding Assays: These assays measure the direct binding of the inhibitor to the kinase. They are high-throughput and provide a good initial screen.
-
Functional Assays: These assays measure the inhibition of kinase activity. They are often more physiologically relevant.
-
-
Select Inhibitor Concentration: A single high concentration (e.g., 1 µM or 10 µM) is often used for an initial screen to identify potential hits.
-
Data Analysis: The results are typically reported as a percentage of inhibition or binding relative to a control. Hits are then followed up with dose-response curves to determine IC50 or Kd values.
Protocol 2: Cellular Target Engagement Assay
A cellular target engagement assay can confirm which kinases this compound interacts with inside a living cell.
Workflow:
-
Cell Treatment: Treat your cells of interest with a range of this compound concentrations.
-
Cell Lysis: Lyse the cells under conditions that preserve protein-drug interactions.
-
Target Capture: Use a method to capture the bound targets. This can be done using techniques like cellular thermal shift assay (CETSA) or by using a chemical proteomics approach with a tagged version of the inhibitor.
-
Quantification: Use mass spectrometry-based proteomics to identify and quantify the proteins that are stabilized or captured by the drug.
Visualizations
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for identifying and validating potential off-target effects of a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biosynth.com [biosynth.com]
- 3. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
how to avoid ZK-261991 precipitation in aqueous solution
Welcome to the technical support center for ZK-261991. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Its primary mechanism of action is the inhibition of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels. By blocking the signaling pathway of VEGFR-2, this compound can inhibit the proliferation and migration of endothelial cells.
Q2: My this compound is precipitating out of my aqueous solution. What are the common causes?
Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: Like many kinase inhibitors, this compound has poor solubility in aqueous buffers.
-
"Crashing Out" from Organic Solvent: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to precipitate.
-
Exceeding the Solubility Limit: The final concentration of this compound in the aqueous solution may be above its solubility limit in that specific buffer and under the given experimental conditions (e.g., pH, temperature).
-
pH of the Aqueous Buffer: The solubility of this compound can be pH-dependent. If the pH of your buffer is not optimal, it can lead to precipitation.
-
Temperature Fluctuations: Changes in temperature during your experiment can affect the solubility of the compound.
Q3: How can I prevent this compound from precipitating in my experiments?
To avoid precipitation, consider the following strategies:
-
Prepare a High-Concentration Stock Solution in an Organic Solvent: It is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your stock solution into the aqueous buffer. This gradual change in solvent composition can help keep the compound in solution.
-
Optimize the Final Concentration: If precipitation persists, try lowering the final working concentration of this compound in your experiment.
-
Maintain a Low Final Concentration of Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution should be kept to a minimum (ideally below 0.5%) to avoid solvent-induced artifacts in your experiments.
-
Consider pH Adjustments: If your experimental setup allows, you can test the solubility of this compound in buffers with slightly different pH values to find the optimal range for its solubility.
-
Use of Surfactants or Co-solvents: For in vitro assays, adding a low concentration of a non-ionic surfactant (e.g., Tween-20) or a co-solvent (e.g., ethanol) to your aqueous buffer may help to improve the solubility of this compound. However, the compatibility of these additives with your specific assay must be validated.
-
Sonication: Brief sonication of the solution after dilution can help to dissolve any small precipitates that may have formed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | The kinetic solubility of this compound in the aqueous buffer has been exceeded. | - Lower the final concentration of this compound.- Perform serial dilutions of the stock solution.- Add a small amount of a biocompatible surfactant (e.g., 0.01% Tween-20) to the aqueous buffer. |
| Cloudiness or precipitation appears over time | The compound is slowly coming out of a supersaturated solution, possibly due to temperature changes or interactions with other media components. | - Ensure a constant temperature is maintained throughout the experiment.- Prepare fresh working solutions for each experiment.- If possible, slightly lower the pH of the buffer to increase the solubility of weakly basic compounds. |
| Inconsistent experimental results | The effective concentration of this compound is variable due to partial precipitation. | - Visually inspect all solutions for any signs of precipitation before use.- Prepare and use solutions fresh whenever possible.- Ensure complete dissolution of the stock solution before making further dilutions. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene (B1209903) vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of a Working Solution in Cell Culture Medium (e.g., 20 nM)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to obtain a 100 µM solution.
-
Final Dilution: Further dilute the intermediate solution (or the original stock solution) into the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 20 nM). It is crucial to add the DMSO solution to the aqueous medium while vortexing or mixing to ensure rapid and uniform dispersion.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below a level that affects your cells (typically ≤ 0.1%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Preparing this compound Working Solution
Caption: Recommended workflow for preparing this compound working solutions.
Technical Support Center: Troubleshooting Angiogenesis Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with angiogenesis assays, with a specific focus on the inhibitor ZK-261991.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] It also exhibits inhibitory activity against Platelet-Derived Growth Factor Receptor-β (PDGFR-β). By targeting these receptors, this compound blocks the downstream signaling pathways that are crucial for angiogenesis, the process of new blood vessel formation.
Q2: What are the typical in vitro angiogenesis assays where this compound should be active?
This compound is expected to inhibit angiogenesis in a variety of in vitro assays that rely on endothelial cell proliferation, migration, and differentiation. These include:
-
Tube Formation Assay: This widely used assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
-
Migration Assay (e.g., Boyden chamber or wound healing/scratch assay): These assays measure the migratory capacity of endothelial cells in response to angiogenic stimuli.
-
Proliferation Assay (e.g., MTT or BrdU incorporation): These assays quantify the effect of the inhibitor on endothelial cell growth.
Q3: What is the reported potency of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for VEGFR-2 is approximately 5 nM.[1] This value can serve as a reference point for determining the effective concentration range in your experiments.
Troubleshooting Guide: this compound Not Inhibiting Angiogenesis
This guide is designed to help you identify potential reasons for the lack of inhibitory effect of this compound in your angiogenesis assay.
Problem Area 1: Compound Integrity and Handling
Q: I'm not observing any inhibition with this compound. Could there be an issue with the compound itself?
A: Yes, issues with the compound's integrity, solubility, and stability are common sources of experimental failure. Here are some factors to consider:
-
Solubility: this compound is typically soluble in organic solvents like DMSO. Ensure that your stock solution is fully dissolved and that the final concentration of the solvent in your cell culture medium is non-toxic to the cells (generally <0.1%). Precipitation of the compound in the aqueous culture medium can drastically reduce its effective concentration.
-
Stability: The stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., temperature, light exposure) should be considered.[2][3][4][5][6] Repeated freeze-thaw cycles of the stock solution should be avoided. It is advisable to prepare fresh working solutions from a frozen stock for each experiment.
-
Purity and Activity: If possible, verify the purity and activity of your this compound lot. The biological activity of kinase inhibitors can vary between batches.
Summary of Compound Handling Recommendations:
| Parameter | Recommendation |
| Solvent | Use high-purity DMSO for stock solutions. |
| Stock Concentration | Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to the culture medium. |
| Working Dilutions | Prepare fresh working dilutions for each experiment. Avoid storing diluted solutions for extended periods. |
| Final Solvent Concentration | Ensure the final DMSO concentration in the assay is below the toxicity threshold for your cells (typically ≤ 0.1%). |
| Storage | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
Problem Area 2: Experimental Setup and Assay Conditions
Q: My compound seems fine. What aspects of my assay protocol should I review?
A: The specifics of your experimental protocol can significantly impact the outcome. Here's a checklist of critical parameters for a tube formation assay, a common angiogenesis model:
-
Cell Type and Health:
-
VEGFR-2 and PDGFR-β Expression: Confirm that the endothelial cells you are using (e.g., HUVECs, HLMVECs) express sufficient levels of the target receptors, VEGFR-2 and PDGFR-β.[7][8][9][10][11] Receptor expression can vary between cell types and with passage number.
-
Cell Passage Number: Use low-passage endothelial cells, as their angiogenic potential can decrease with excessive passaging.
-
Cell Density: The number of cells seeded is crucial. Too few cells may not form a robust network, while too many can lead to confluent monolayers instead of tubes.[12]
-
-
Basement Membrane Matrix (e.g., Matrigel):
-
Concentration and Volume: The concentration and volume of the matrix material are critical.[13] An uneven or thin layer can prevent proper tube formation.
-
Thawing and Handling: Thaw the matrix on ice to prevent premature polymerization. Use pre-chilled pipette tips and plates.
-
-
Culture Medium and Supplements:
-
Serum Concentration: High concentrations of serum can contain various growth factors that may mask the inhibitory effect of this compound. Consider reducing the serum concentration or using a serum-free medium supplemented with specific angiogenic factors.[12]
-
Angiogenic Stimulus: Ensure you are providing an appropriate angiogenic stimulus (e.g., VEGF) to induce a robust angiogenic response in your positive control. The inhibitory effect of this compound will be most apparent when the signaling pathway it targets is actively stimulated.
-
Troubleshooting Experimental Workflow:
Problem Area 3: Target Engagement and Cellular Response
Q: How can I confirm that this compound is interacting with its target in my cells?
A: Directly assessing the inhibition of VEGFR-2 phosphorylation is the most definitive way to confirm target engagement.
-
Western Blotting: A western blot for phosphorylated VEGFR-2 (pVEGFR-2) is the gold standard. You should observe a decrease in pVEGFR-2 levels in cells treated with this compound upon stimulation with VEGF. You can also probe for downstream signaling proteins like phosphorylated ERK (pERK) or Akt (pAkt) to see if the signaling cascade is being blocked.[14]
-
Alternative Pathways: Remember that this compound also inhibits PDGFR-β. While VEGFR-2 is the primary driver of angiogenesis in many models, PDGFR-β signaling can also contribute, particularly in the context of pericyte recruitment and vessel maturation.[15][16][17][18] The relative importance of each pathway can depend on your specific cell type and assay conditions.
VEGFR-2 Signaling Pathway:
Detailed Experimental Protocols
Endothelial Cell Tube Formation Assay
-
Preparation:
-
Thaw basement membrane matrix (e.g., Matrigel) on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
-
Matrix Coating:
-
Using a pre-chilled pipette, add 50 µL of the thawed matrix to each well of the pre-chilled 96-well plate.
-
Ensure the matrix is evenly distributed across the bottom of the well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a low-serum or serum-free medium at a concentration of 1-2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound and appropriate vehicle controls in the cell suspension.
-
Add 100 µL of the cell suspension containing the treatments to each matrix-coated well.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically using a light microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
-
Western Blot for Phospho-VEGFR-2
-
Cell Treatment:
-
Plate endothelial cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an optimal concentration of VEGF (e.g., 20-50 ng/mL) for 5-10 minutes.
-
-
Cell Lysis:
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-VEGFR-2 (pVEGFR-2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH).
-
By systematically working through these troubleshooting steps, you can identify the source of the issue and optimize your assay to observe the expected inhibitory effects of this compound on angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of the culture stability of non-anchorage-dependent animal cells grown in serum-free media through immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Hypoxia-induced reduction of sVEGFR-2 levels in human colonic microvascular endothelial cells in vitro: Comparative study with HUVEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidized low-density lipoprotein decreases VEGFR2 expression in HUVECs and impairs angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification and cell-to-cell variation of vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ibidi.com [ibidi.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet-derived growth factor receptor-beta constitutive activity promotes angiogenesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PDGF-BB modulates endothelial proliferation and angiogenesis in vitro via PDGF beta-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
unexpected results with ZK-261991 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected results with ZK-261991 in vivo.
Frequently Asked Questions (FAQs)
Q1: There appear to be conflicting reports on the primary mechanism of action for this compound. Is it a VEGFR inhibitor or a progesterone (B1679170) receptor modulator?
This is a critical point of clarification. Publicly available data suggests that the designation "this compound" is primarily associated with a VEGFR tyrosine kinase inhibitor. However, the "ZK" nomenclature has also been used by its original developer for a range of compounds, including selective progesterone receptor modulators (SPRMs).
It is crucial to confirm the identity and primary target of your specific compound batch. Unexpected results often arise from the assumption of one mechanism of action when the compound's effects are driven by another. This guide is structured to help you troubleshoot based on what you expect versus what you observe.
Q2: We are using this compound as a VEGFR inhibitor but are observing effects on reproductive tissues or hormonal cycles in our animal models. Why is this happening?
This is a significant unexpected result that could point to off-target effects or compound misidentification. Selective progesterone receptor modulators (SPRMs) are known to cause distinct changes in reproductive tissues.[1][2][3] If you observe effects such as altered estrous cycles, endometrial thickening, or changes in mammary gland morphology, you should consider the possibility that your compound is acting as an SPRM.
Q3: What are Progesterone Receptor Modulator-Associated Endometrial Changes (PAEC) and how do they differ from endometrial hyperplasia?
PAEC is a known class effect of SPRMs and is considered benign.[1][3] These histological changes are distinct from endometrial hyperplasia and are not considered premalignant.[3] They are characterized by a lack of mitotic activity in the glandular epithelium, a key feature distinguishing them from hyperplasia.[3] If your work involves endometrial histology, it is vital to have a pathologist familiar with PAEC review the samples.
Q4: What are the common side effects reported for selective progesterone receptor modulators (SPRMs) in vivo?
Commonly reported side effects for SPRMs like mifepristone (B1683876) include amenorrhea (absence of menstrual periods) and hot flushes.[4] Other potential side effects may include headache, abdominal pain, and dizziness.[5] These systemic effects are important to monitor in your animal models as they can influence overall health and behavior.
Troubleshooting Guides
Scenario A: Unexpected Hormonal or Reproductive Effects
You are expecting to see anti-angiogenic effects from VEGFR inhibition but are observing results suggestive of hormonal modulation.
| Observed Unexpected Result | Potential Cause | Troubleshooting Steps |
| Altered estrous cycles, unexpected uterine bleeding, or amenorrhea in female animals. | The compound may have off-target activity as a Selective Progesterone Receptor Modulator (SPRM).[2][5] | 1. Confirm Compound Identity: Verify the certificate of analysis for your specific batch of this compound. 2. Histological Analysis: Examine reproductive tissues (uterus, ovaries) for changes consistent with SPRM activity, such as PAEC.[3] 3. Hormone Level Monitoring: Measure serum levels of progesterone and estrogen to assess hormonal disruption. |
| Endometrial thickening observed in histology. | This is a hallmark of SPRM activity, leading to non-cancerous changes known as PAEC.[1][3] | 1. Pathologist Review: Ensure a pathologist distinguishes between benign PAEC and potentially harmful endometrial hyperplasia.[3] 2. Dose-Response Study: Perform a dose-ranging study to see if this effect is dose-dependent. |
| Behavioral changes (e.g., altered mating behavior, nesting). | Hormonal fluctuations caused by SPRM activity can significantly impact animal behavior. | 1. Standardize Behavioral Assays: Use standardized behavioral tests to quantify the changes. 2. Include Positive Controls: Use a known SPRM (e.g., mifepristone) as a positive control to compare effects. |
Scenario B: Unexpected Angiogenesis-Related Results
You are expecting to see hormonal modulation from an SPRM but are observing results related to blood vessel formation or tumor growth inhibition.
| Observed Unexpected Result | Potential Cause | Troubleshooting Steps |
| Inhibition of tumor growth in a xenograft model, even in hormone-insensitive cancers. | The compound may have on-target activity as a VEGFR inhibitor, affecting tumor neovascularization.[6] | 1. Confirm Compound Identity: Verify the certificate of analysis for your specific compound. 2. Immunohistochemistry (IHC): Stain tumor sections for markers of angiogenesis (e.g., CD31) and apoptosis to assess the mechanism of tumor suppression.[7] |
| Reduced microvessel density in tissues. | Direct inhibition of VEGFR signaling would lead to a reduction in blood vessel formation.[6][7] | 1. Quantify Vessel Density: Use imaging software to quantify microvessel density in treated vs. control tissues. 2. In Vitro Angiogenesis Assays: Test the compound's effect on endothelial cell tube formation in vitro to confirm anti-angiogenic activity. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound (as a VEGFR Inhibitor) Data sourced for reference and may not be independently confirmed.
| Target | IC₅₀ | Cell Line | Notes |
| VEGFR2 (KDR) | 5 nM | - | Potent inhibition of the primary receptor for angiogenesis.[6] |
| VEGFR2 Autophosphorylation | 2 nM | KDR-PAECs | Demonstrates cellular target engagement.[6] |
| VEGFR3 Autophosphorylation | 20 nM | - | Also shows activity against a receptor involved in lymphangiogenesis.[6] |
Experimental Protocols & Methodologies
Protocol 1: Sample In Vivo Administration for Anti-Angiogenesis Study This is a reference protocol and should be adapted for specific experimental needs.
-
Animal Model: Nude mice (e.g., NMRI nu/nu) for xenograft studies.[7]
-
Compound Preparation: Prepare this compound in a suitable vehicle for oral administration.
-
Dosing Regimen: A potential starting point, based on related compounds, could be 50 mg/kg, administered orally, twice daily.[6]
-
Treatment Duration: Treat animals for a defined period (e.g., 2-9 weeks) depending on the tumor model and study endpoints.[6][7]
-
Endpoint Analysis: At the end of the study, sacrifice animals and collect tissues (e.g., tumors, corneas) for analysis.
-
Outcome Measures:
Visualizations and Diagrams
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of Selective Progesterone Receptor Modulators (SPRMs).
Caption: Troubleshooting workflow for unexpected in vivo results.
References
- 1. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone receptor modulators for endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progestins Receptor Modulators: Drug Class, Side Effects, Uses & Drug Names [rxlist.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the bioavailability of ZK-261991 for oral gavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of ZK-261991 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a potential concern?
A1: this compound is identified as an orally active VEGFR (Vascular Endothelial Growth Factor Receptor) tyrosine kinase inhibitor.[1] Like many kinase inhibitors, it is likely a lipophilic molecule with poor aqueous solubility. The oral bioavailability of such compounds is often limited by their low solubility and dissolution rate in the gastrointestinal (GI) tract.[2] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the fluids of the gut. Poor solubility can lead to incomplete dissolution, resulting in low and variable plasma concentrations and diminished therapeutic efficacy in preclinical studies.[2][3][4]
Q2: My initial in vivo experiments with this compound show low and variable plasma exposure after oral gavage. What are the likely causes?
A2: Low and variable plasma exposure after oral gavage is a common issue for poorly soluble compounds. The primary causes can be categorized into two areas: formulation-related issues and procedural inconsistencies.
-
Formulation-Related Causes:
-
Poor Solubility/Dissolution: The compound may not be dissolving adequately in the GI tract. A simple aqueous suspension may lead to the drug passing through the system without being absorbed.[5]
-
Drug Precipitation: The compound might dissolve in the dosing vehicle but precipitate upon contact with the aqueous environment of the stomach.
-
Vehicle Incompatibility: The chosen vehicle may not be optimal for wetting the drug particles or maintaining them in a suspended state.[5]
-
-
Procedural Causes:
-
Inaccurate Dosing: Errors in the gavage technique can lead to administration into the lungs instead of the stomach, or leakage from the mouth.[6][7]
-
Non-Homogenous Formulation: If using a suspension, inadequate mixing before dosing can result in inconsistent concentrations being administered to different animals.[5]
-
Physiological Variability: Factors like the presence or absence of food in the animal's stomach can significantly alter drug absorption.[4][5]
-
Troubleshooting Guide
The following workflow provides a systematic approach to diagnosing and solving low bioavailability issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. instechlabs.com [instechlabs.com]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
ZK-261991 degradation and storage conditions
Important Notice: No publicly available information was found regarding the degradation, stability, storage conditions, or experimental protocols for a substance identified as "ZK-261991." The identifier may be incorrect, internal to an organization, or the information may not be in the public domain. Please verify the identifier and consult internal documentation if applicable.
Troubleshooting and FAQs
This section provides general guidance for troubleshooting common issues encountered with chemical compounds in a research setting. These are general best practices and not specific to "this compound" due to the lack of available data.
| Question | Possible Cause | Suggested Solution |
| Why am I seeing unexpected degradation of my compound? | Improper storage conditions (temperature, light, humidity). | Review the recommended storage conditions for the compound class. Store in a cool, dark, and dry place. Use desiccants for moisture-sensitive compounds. |
| Contamination of the sample. | Use sterile techniques and fresh, high-purity solvents. Filter sterilize solutions when appropriate. | |
| Incompatibility with solvent or buffer. | Research the compatibility of the compound's functional groups with the chosen solvent or buffer system. Consider performing a small-scale stability study in the intended vehicle. | |
| Freeze-thaw cycles. | Aliquot the compound into single-use vials to minimize freeze-thaw cycles. | |
| My experimental results are inconsistent. What could be the cause? | Inaccurate concentration of the stock solution. | Verify the accuracy of the balance used for weighing the compound. Ensure complete dissolution of the compound in the solvent. Protect from light if the compound is light-sensitive. |
| Degradation of the compound in the experimental medium. | Assess the stability of the compound under the specific experimental conditions (e.g., temperature, pH, presence of other reagents). Prepare fresh solutions for each experiment. | |
| Pipetting errors. | Calibrate pipettes regularly. Use appropriate pipetting techniques for the viscosity of the solution. | |
| How should I prepare a stock solution? | Choice of solvent. | Use a high-purity solvent in which the compound is readily soluble and stable. Consult literature for recommended solvents for similar compounds. |
| Dissolution issues. | Use sonication or gentle warming to aid dissolution, but be cautious of potential degradation with heat-sensitive compounds. | |
| Storage of stock solution. | Store stock solutions at the recommended temperature, protected from light. Check for any precipitation before use. |
Experimental Protocols
As no specific experimental protocols for "this compound" were found, a generalized workflow for assessing compound stability is provided below.
General Workflow for Compound Stability Assessment
This diagram outlines a typical process for evaluating the stability of a research compound.
dealing with batch-to-batch variability of ZK-261991
Welcome to the ZK-261991 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of consistent and reliable data when working with the VEGFR inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with a reported IC50 of 5 nM.[1] It also demonstrates inhibitory activity against VEGFR-3, with an IC50 of 20 nM.[1] By inhibiting VEGFR signaling, this compound can block angiogenesis, the formation of new blood vessels, a critical process in tumor growth and other pathologies.
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is recommended to store the stock solution in small aliquots at -20°C or -80°C.[2]
Q3: What are the most common sources of variability when using this compound in my experiments?
Batch-to-batch variability of this compound can be a significant source of inconsistent experimental results. This variability can arise from differences in purity, the presence of residual solvents or synthetic byproducts, and the physical properties of the compound from different manufacturing lots. Other common sources of variability in kinase assays include pipetting accuracy, reagent mixing, solvent concentration, and incubation time and temperature.[3]
Q4: How can I assess the purity and integrity of a new batch of this compound?
It is crucial to perform in-house quality control on each new batch of this compound before use. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and mass of this compound and to identify any impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
Working with suppliers who provide detailed analytical data, such as HPLC and NMR reports, for each batch can provide greater confidence in product quality.
Q5: I am observing a decrease in the inhibitory activity of this compound over time. What could be the cause?
A loss of biological activity may indicate instability or degradation of the compound.[2] This can be caused by improper storage, multiple freeze-thaw cycles of stock solutions, or instability in the assay medium. It is recommended to prepare fresh dilutions from a properly stored stock aliquot for each experiment.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments | Batch-to-batch variability: Different lots of this compound may have varying purity or potency. | Qualify each new batch of this compound by performing a dose-response curve and comparing it to a previously validated batch. |
| Assay conditions: Minor variations in ATP concentration, enzyme activity, or substrate concentration can significantly impact IC50 values. | Standardize all assay parameters and use consistent reagent lots. Determine the K_i_ value to ensure comparability of inhibitor potency across different experiments.[4] | |
| Compound stability: this compound may be degrading in the assay medium. | Perform a stability study of this compound in your specific cell culture medium.[2] | |
| High background signal or off-target effects | Impure compound: The presence of fluorescent or biologically active impurities can interfere with the assay. | Analyze the purity of your this compound batch using HPLC. If impurities are detected, consider repurifying the compound or obtaining a new, high-purity batch. |
| Compound precipitation: this compound may not be fully soluble at the tested concentrations. | Visually inspect for compound precipitation. Determine the solubility of this compound in your assay buffer. | |
| No inhibitory effect observed | Inactive compound: The compound may have degraded due to improper storage or handling. | Use a fresh aliquot of this compound and verify its identity and purity via LC-MS. |
| Inactive enzyme: The kinase in your assay may be inactive. | Use a known positive control inhibitor to validate your assay setup.[5] |
Data Presentation
Table 1: Example of Batch-to-Batch Variability in this compound Potency
| Batch ID | Purity (by HPLC) | IC50 (VEGFR2 Assay) |
| Batch A | 99.5% | 5.2 nM |
| Batch B | 97.8% | 8.1 nM |
| Batch C | 95.2% | 15.5 nM |
Table 2: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration Remaining (%) |
| 0 | 100% |
| 24 | 95.3% |
| 48 | 88.1% |
| 72 | 79.5% |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for determining the purity of this compound. Optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute to 50 µg/mL in the initial mobile phase composition.
Protocol 2: In Vitro Kinase Assay to Determine IC50 of this compound
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against VEGFR2.
-
Reagent Preparation: Prepare assay buffer, VEGFR2 enzyme, substrate (e.g., a synthetic peptide), and ATP solutions.
-
Compound Dilution: Perform a serial dilution of the this compound stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Assay Reaction: In a 96-well plate, add the VEGFR2 enzyme, the serially diluted this compound, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based assays that quantify ATP consumption (e.g., Kinase-Glo®).[6]
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Figure 1: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Figure 2: Troubleshooting workflow for inconsistent results with this compound.
Figure 3: Quality control workflow for incoming batches of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: ZK-261991 and VEGFR Inhibitor Cytotoxicity in Non-Cancerous Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals investigating the cytotoxicity of the vascular endothelial growth factor receptor (VEGFR) inhibitor ZK-261991 and similar compounds in non-cancerous cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and representative data to assist in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active inhibitor of VEGFR tyrosine kinases, with a primary target of VEGFR-2. By inhibiting the phosphorylation of VEGFR-2, this compound can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis (the formation of new blood vessels).
Q2: Is cytotoxicity in non-cancerous endothelial cells an expected effect of this compound and other VEGFR inhibitors?
Yes, a certain degree of cytotoxicity or anti-proliferative effect in non-cancerous endothelial cells is an expected on-target effect of potent VEGFR inhibitors. Since these inhibitors target the fundamental signaling required for endothelial cell growth and survival, a reduction in cell viability is a likely outcome. The degree of this effect can vary depending on the specific compound, its concentration, the cell type, and the experimental conditions.
Q3: What are the most common non-cancerous cell lines used to assess the cytotoxicity of VEGFR inhibitors?
Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used non-cancerous cell line for this purpose. Other relevant cell lines include Human Microvascular Endothelial Cells (HMVECs) and other primary endothelial cells.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect in my experiments?
A cytotoxic effect results in cell death, which can be measured by assays that detect compromised membrane integrity (e.g., LDH release assay) or apoptosis (e.g., Annexin V/PI staining). A cytostatic effect, on the other hand, inhibits cell proliferation without directly causing cell death. This can be assessed by cell counting over time or by using assays that measure metabolic activity (e.g., MTT or resazurin (B115843) assay), though it's important to note that metabolic assays can sometimes be confounded by drug effects on cellular metabolism. Combining different assay types can provide a clearer picture.
Troubleshooting Guides
This section addresses common issues encountered during the assessment of this compound cytotoxicity in non-cancerous cell lines.
| Problem ID | Issue Description | Potential Cause(s) | Suggested Solution(s) |
| ZK-CYTO-01 | High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well.2. Edge effects: Evaporation from wells on the outer edges of the plate.3. Pipetting errors: Inaccurate dispensing of cells, compound, or reagents. | 1. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during plating.2. Minimize edge effects: Do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.3. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| ZK-CYTO-02 | No dose-dependent cytotoxicity observed | 1. Compound inactivity: The compound may have degraded or is not active at the tested concentrations.2. Cell line resistance: The chosen cell line may be insensitive to VEGFR inhibition.3. Insufficient incubation time: The treatment duration may be too short to induce a measurable effect. | 1. Verify compound integrity: Use a fresh stock of the compound. Confirm its activity in a sensitive positive control cell line if available.2. Confirm target expression: Ensure the cell line expresses VEGFR-2.3. Perform a time-course experiment: Test different incubation times (e.g., 24, 48, 72 hours). |
| ZK-CYTO-03 | Unexpectedly high cytotoxicity at all concentrations | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.2. Compound precipitation: The compound may be precipitating at higher concentrations, leading to non-specific toxicity.3. Contamination: Mycoplasma or bacterial contamination in cell cultures. | 1. Include a solvent control: Test the effect of the solvent at the highest concentration used in the experiment.2. Check compound solubility: Visually inspect the culture medium for any precipitate after adding the compound. If necessary, adjust the solvent or concentration range.3. Test for contamination: Regularly screen cell cultures for mycoplasma and other contaminants. |
| ZK-CYTO-04 | Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | 1. Different cellular mechanisms measured: MTT measures metabolic activity, while LDH measures membrane integrity. A compound could be cytostatic (affecting metabolism) but not directly cytotoxic (not lysing cells).2. Assay interference: The compound may interfere with the assay chemistry. | 1. Use multiple assays: Employ a panel of assays that measure different endpoints (e.g., viability, cytotoxicity, apoptosis) to get a comprehensive understanding of the compound's effect.2. Run assay controls: Test for compound interference with the assay reagents in a cell-free system. |
Quantitative Data: Cytotoxicity of VEGFR Inhibitors in Non-Cancerous Cell Lines
| Compound | Target(s) | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Citation |
| Axitinib (B1684631) | VEGFR1/2/3, PDGFR, c-Kit | HUVEC | MTS | 120 | ~0.3 | [1] |
| Vatalanib | VEGFR1/2/3, PDGFRβ, c-Kit | HUVEC | BrdU incorporation | 48 | 0.0071 | [2] |
| Sorafenib | VEGFR2/3, PDGFRβ, Raf | HUVEC | Not Specified | Not Specified | Not Specified | [3] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit | HUVEC | Proliferation | Not Specified | 0.04 | [4][5] |
| Pazopanib | VEGFR1/2/3, PDGFRα/β, c-Kit | HUVEC | Proliferation | Not Specified | 0.02 | [6] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
Materials:
-
HUVECs (or other non-cancerous endothelial cell line)
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.
Materials:
-
HUVECs (or other non-cancerous endothelial cell line)
-
Complete cell culture medium
-
This compound (or other test compound)
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis buffer approximately 45 minutes before the end of the incubation.
-
Medium Background Control: Medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and comparing the LDH release in treated wells to the maximum LDH release control.
Mandatory Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
adjusting ZK-261991 concentration for different cancer cell lines
Welcome to the technical support center for ZK-261991. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cancer cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] It functions by blocking the autophosphorylation of VEGFR-2, a critical step in the signaling cascade that promotes angiogenesis, cell proliferation, and survival in cancer cells.[2][3] The IC50 value for this compound against VEGFR-2 is approximately 5 nM.[1] It also exhibits inhibitory activity against VEGFR-3 with an IC50 of 20 nM.[1]
Q2: I am seeing conflicting information about this compound, with some sources referring to it as a histone deacetylase (HDAC) inhibitor. Can you clarify?
A2: There appears to be some inconsistency in the literature, with at least one source describing a compound with a similar name as a histone deacetylase inhibitor. However, the primary and more extensively documented activity of this compound is as a VEGFR tyrosine kinase inhibitor. For the purposes of this guide, we will focus on its role as a VEGFR inhibitor. It is crucial to verify the specific compound and its intended target for your experiments.
Q3: What is a typical starting concentration range for this compound in in vitro cancer cell line studies?
A3: The optimal concentration of this compound is highly dependent on the specific cancer cell line being investigated. Based on available data and the known IC50 values, a common starting range for dose-response experiments is between 1 nM and 10 µM. For initial screening, a logarithmic dilution series across this range is recommended to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powdered compound in 100% DMSO to a concentration of 10 mM. Gentle warming and vortexing can aid in complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells, typically below 0.5%, with 0.1% or lower being ideal. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter when determining the optimal concentration of this compound for your cancer cell line experiments.
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| ZK-TS-01 | High variability in cell viability assay results between replicates. | 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix gently between plating. 2. Properly mix the diluted drug in the medium before adding to the wells. 3. Avoid using the outer wells of the plate for treatment groups; fill them with sterile PBS or medium to maintain humidity. |
| ZK-TS-02 | No significant decrease in cell viability even at high concentrations of this compound. | 1. The cell line may be resistant to VEGFR-2 inhibition. 2. Insufficient incubation time for the drug to exert its effect. 3. The compound may have precipitated out of the solution. | 1. Verify the expression of VEGFR-2 in your cell line via Western blot or qPCR. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Visually inspect the culture medium for any precipitate after adding the drug. Prepare fresh dilutions for each experiment. |
| ZK-TS-03 | Observed cytotoxicity in the vehicle (DMSO) control group. | 1. The final DMSO concentration is too high. 2. The specific cell line is highly sensitive to DMSO. | 1. Ensure the final DMSO concentration is at a non-toxic level (ideally ≤0.1%). 2. Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cell line. |
| ZK-TS-04 | IC50 values are significantly different from previously published data for the same cell line. | 1. Differences in cell line passage number and genetic drift. 2. Variations in experimental conditions (e.g., cell seeding density, serum concentration). 3. Choice of cell viability assay. | 1. Use low-passage, authenticated cell lines. 2. Standardize and report all experimental parameters. 3. Be aware that different assays measure different cellular parameters (e.g., metabolic activity vs. cell number) which can yield different IC50 values. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KDR-PAECs | Porcine Aortic Endothelial Cells | 2 | [1] |
| HLMVECs | Human Lung Microvascular Endothelial Cells | ~20 (Concentration used for cytotoxicity assay) | [1] |
| Hypothetical Data | |||
| Breast Cancer | MDA-MB-231 | 50 | Fictional |
| Glioblastoma | U87 MG | 150 | Fictional |
| Pancreatic Cancer | PANC-1 | 250 | Fictional |
| Lung Cancer | A549 | 400 | Fictional |
Note: The data for specific cancer cell lines are hypothetical and for illustrative purposes. It is crucial to determine the IC50 experimentally for your cell line of interest.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Downstream Signaling by Western Blot
This protocol describes how to assess the effect of this compound on the phosphorylation of VEGFR-2 and downstream signaling proteins like Akt and ERK.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-VEGFR-2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical troubleshooting guide for common issues with this compound experiments.
References
Technical Support Center: ZK-261991 Resistance Mechanisms
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms encountered during experiments with ZK-261991, a potent VEGFR tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
A1: Acquired resistance to this compound, a VEGFR inhibitor, can arise from several mechanisms. The most common include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, rendering them less dependent on VEGFR signaling. Key bypass pathways include the PI3K/Akt/mTOR and Raf/MEK/ERK (MAPK) cascades.[1][2][3]
-
Upregulation of Alternative Pro-Angiogenic Factors: The tumor microenvironment can adapt by upregulating other pro-angiogenic factors that are not targeted by this compound. These can include Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), and angiopoietins.[1][2][4] The Hepatocyte Growth Factor (HGF)/c-MET pathway is another significant escape mechanism.[1]
-
Target Alterations: Mutations in the kinase domain of VEGFR-2 can prevent this compound from binding effectively, a phenomenon known as "gatekeeper" mutation.[5] Gene amplification of VEGFR-2, leading to its overexpression, can also contribute to resistance.[3][5]
-
Increased Drug Efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7]
Q2: I am observing significant variability in the intrinsic sensitivity to this compound across different cancer cell lines. What could be the reason?
A2: The inherent heterogeneity of cancer cell lines is a primary reason for variable responses to this compound. Different cell lines possess distinct genetic and epigenetic landscapes that dictate their reliance on the VEGF/VEGFR signaling pathway for survival and growth. Some cell lines may have pre-existing activation of alternative survival pathways, such as PI3K/Akt or MAPK, which makes them intrinsically less sensitive to VEGFR inhibition.[2]
Q3: My in vitro angiogenesis assays show a strong inhibitory effect of this compound, but the anti-tumor effect in my in vivo model is less pronounced. What could explain this discrepancy?
A3: This is a common observation and highlights the complexity of the in vivo tumor microenvironment. While this compound may effectively inhibit angiogenesis in a controlled in vitro setting, several factors can contribute to a reduced in vivo efficacy:
-
The tumor microenvironment can provide alternative pro-angiogenic signals (e.g., FGF, PDGF) that are not present in your in vitro assay.[2][4]
-
Recruitment of pro-angiogenic immune cells, such as CD11b+Gr1+ myeloid cells, can promote angiogenesis despite VEGFR-2 blockade.[2]
-
The tumor may be utilizing non-angiogenic mechanisms of vessel formation, such as vessel co-option.[8]
Troubleshooting Guides
Issue 1: Decreased Cell Viability in Response to this compound is Diminishing
Possible Cause: Development of acquired resistance through activation of bypass signaling pathways.
Troubleshooting Steps:
-
Assess Activation of Key Survival Pathways: Use Western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways in both your sensitive (parental) and resistant cell lines. Look for increased phosphorylation of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) in the resistant cells.
-
Quantitative Data Summary:
| Cell Line | Treatment | p-Akt (Ser473) / Total Akt Ratio | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 Ratio |
| Parental | DMSO | Baseline | Baseline |
| Parental | This compound | Decreased | Variable |
| Resistant | DMSO | Elevated | Elevated |
| Resistant | This compound | Maintained or Increased | Maintained or Increased |
-
Workflow for Investigating Bypass Pathway Activation:
References
- 1. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding and targeting resistance to anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Challenges of Modeling Drug Resistance to Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
Validation & Comparative
A Comparative Guide to VEGFR2 Inhibition: ZK-261991 versus Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors: ZK-261991 and sunitinib (B231). The objective of this document is to present a side-by-side analysis of their performance, supported by available experimental data, to aid in research and development decisions.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are pivotal regulators of angiogenesis, the formation of new blood vessels. Dysregulation of the VEGF/VEGFR2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis. Consequently, inhibiting VEGFR2 has become a cornerstone of modern anti-cancer therapy.
This compound is an orally active and potent tyrosine kinase inhibitor with high selectivity for VEGFR2.[1] In contrast, sunitinib is a multi-targeted tyrosine kinase inhibitor that, in addition to VEGFRs, also targets Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, Flt-3, and RET.[2] This broader activity profile allows sunitinib to impact not only angiogenesis but also direct tumor cell proliferation in certain cancer types.
Quantitative Comparison of VEGFR2 Inhibition
The following table summarizes the in vitro potency of this compound and sunitinib in inhibiting VEGFR2 kinase activity, as measured by their half-maximal inhibitory concentration (IC50) values. It is important to note that the presented data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | VEGFR2 | 5 | Not Specified | [1] |
| Sunitinib | VEGFR2 | 10 - 80 | Cell-free and Cell-based assays | [3] |
| VEGFR2 | 43 | Not Specified | [3] | |
| VEGFR2 | 139 | In vitro kinase assay | [2] |
Note: The variability in the reported IC50 values for sunitinib highlights the importance of the specific assay conditions, including the enzyme and substrate concentrations, as well as the assay format (biochemical vs. cell-based).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key in vitro assays used to evaluate VEGFR2 inhibitors.
In Vitro VEGFR2 Kinase Assay
This enzymatic assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR2 kinase domain.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (this compound or sunitinib) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
Procedure:
-
To the wells of a 96-well plate, add 5 µL of the test compound at various concentrations.
-
Add 20 µL of a solution containing the VEGFR2 enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based VEGFR2 Autophosphorylation Assay
This assay measures the inhibitory effect of a compound on the autophosphorylation of VEGFR2 in a cellular context.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR2
-
Cell culture medium (e.g., EGM-2)
-
VEGF-A ligand
-
Test compounds (this compound or sunitinib) dissolved in DMSO
-
Lysis buffer
-
Antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total-VEGFR2
-
Western blotting or ELISA reagents
Procedure:
-
Seed HUVECs in appropriate cell culture plates and grow to near confluence.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a specific concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR2 autophosphorylation.
-
Wash the cells and lyse them to extract cellular proteins.
-
Quantify the levels of phosphorylated VEGFR2 and total VEGFR2 using Western blotting or ELISA.
-
Determine the percentage of inhibition of VEGFR2 phosphorylation at each compound concentration and calculate the IC50 value.
VEGFR2 Signaling Pathway and Inhibition
The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival. This compound and sunitinib act by competing with ATP for the binding site in the kinase domain of VEGFR2, thereby preventing its autophosphorylation and blocking the downstream signaling cascade.
Caption: VEGFR2 signaling pathway and points of inhibition.
Conclusion
Both this compound and sunitinib are potent inhibitors of VEGFR2. Based on the available, albeit not directly comparable, data, this compound appears to be a more potent and selective inhibitor of VEGFR2 in vitro. Sunitinib's broader kinase inhibition profile may offer advantages in certain therapeutic contexts but could also contribute to a different side-effect profile.
The choice between these inhibitors for research or therapeutic development will depend on the specific application, the desired level of selectivity, and the broader biological context. Head-to-head preclinical and clinical studies under standardized conditions would be necessary for a definitive comparison of their efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Angiogenic Activity of ZK-261991 and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-angiogenic properties of two tyrosine kinase inhibitors, ZK-261991 and sorafenib (B1663141). The information is compiled from publicly available preclinical data to assist researchers in evaluating these compounds for further investigation.
Overview and Mechanism of Action
Both this compound and sorafenib exert their anti-angiogenic effects primarily by inhibiting key signaling pathways involved in the formation of new blood vessels, a process critical for tumor growth and metastasis.
This compound is a potent and specific inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Its primary target is VEGFR-2, a key mediator of angiogenesis. By inhibiting VEGFR-2, this compound blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.
Sorafenib , on the other hand, is a multi-kinase inhibitor with a broader target profile. In addition to inhibiting VEGFR-2 and VEGFR-3, it also targets the Platelet-Derived Growth Factor Receptor (PDGFR) and the RAF/MEK/ERK signaling pathway.[1] This multi-targeted approach allows sorafenib to inhibit not only tumor angiogenesis but also tumor cell proliferation directly.
Quantitative Comparison of In Vitro Activity
The following tables summarize the available quantitative data for this compound and sorafenib from in vitro assays.
Table 1: Kinase Inhibition Profile
| Kinase Target | This compound IC₅₀ (nM) | Sorafenib IC₅₀ (nM) | Reference(s) |
| VEGFR-2 (KDR) | 5 | 90 | [2][3][4],[1][5] |
| VEGFR-2 (cellular autophosphorylation) | 2 | Not explicitly stated in a comparable assay | [2][4] |
| VEGFR-3 | 20 | 20 | [2][4],[1] |
| PDGFR-β | Not Available | 57 | [1] |
| c-Kit | Not Available | 68 | [1] |
| Flt-3 | Not Available | 58 | [1] |
| Raf-1 | Not Available | 6 | [1] |
| B-Raf | Not Available | 22 | [1] |
| B-Raf (V600E) | Not Available | 38 | [1] |
Table 2: Anti-Proliferative Activity against Endothelial Cells
| Cell Line | Assay | This compound IC₅₀ | Sorafenib IC₅₀ | Reference(s) |
| HUVEC | Proliferation | Not Available | Not explicitly stated as IC₅₀, but inhibition observed at various concentrations | [3] |
| KDR-PAECs | Autophosphorylation | 2 nM | Not Available | [2][4] |
In Vivo Anti-Angiogenic Activity
Both compounds have demonstrated anti-angiogenic activity in preclinical in vivo models.
This compound has been shown to potently inhibit both hemangiogenesis and lymphangiogenesis in a murine model of inflammatory corneal neovascularization.[4]
Sorafenib has been extensively studied in various xenograft models. For instance, in an orthotopic anaplastic thyroid carcinoma model, sorafenib significantly decreased tumor microvessel density.[6] It has also been shown to block angiogenesis in osteosarcoma models.[]
Signaling Pathways and Experimental Workflow
Signaling Pathway Inhibition
The following diagram illustrates the key signaling pathways targeted by this compound and sorafenib in the context of angiogenesis.
Caption: Signaling pathways targeted by this compound and sorafenib.
General Experimental Workflow for Evaluating Anti-Angiogenic Activity
The following diagram outlines a typical workflow for assessing the anti-angiogenic properties of a compound.
Caption: A generalized workflow for preclinical anti-angiogenic drug evaluation.
Detailed Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of a compound against VEGFR-2 kinase activity.
-
Materials: Recombinant human VEGFR-2 kinase, biotinylated peptide substrate, ATP, kinase assay buffer, test compounds (this compound or sorafenib), 96-well plates, detection antibody (e.g., phospho-tyrosine specific), and a suitable detection system (e.g., luminescence-based).
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the recombinant VEGFR-2 kinase to the wells of a 96-well plate.
-
Add the test compound dilutions to the respective wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a detection antibody and a luminescence-based reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials: HUVECs, complete endothelial cell growth medium, serum-free medium, test compounds, 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a solubilization solution (e.g., DMSO or acidified isopropanol), microplate reader.
-
Procedure:
-
Seed HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the growth medium with a serum-free or low-serum medium containing serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
-
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
-
Materials: Fertilized chicken eggs, sterile saline, test compounds formulated for topical application (e.g., in a methylcellulose (B11928114) disc), sterile petri dishes, incubator, stereomicroscope.
-
Procedure:
-
Incubate fertilized chicken eggs for 3 days at 37°C.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
On day 10, apply a sterile disc containing the test compound or vehicle control directly onto the CAM.
-
Reseal the window and continue incubation.
-
On day 12 or 13, open the window and examine the CAM under a stereomicroscope.
-
Assess the angiogenic response by counting the number of blood vessels converging towards the disc or by quantifying the vessel density in the area surrounding the disc.
-
Compare the angiogenic response in the treated groups to the control group.
-
Conclusion
Both this compound and sorafenib are effective inhibitors of angiogenesis, albeit through different mechanisms and with varying target specificities. This compound appears to be a more potent and selective inhibitor of VEGFR-2, which may offer advantages in terms of a more targeted anti-angiogenic therapy with potentially fewer off-target effects. Sorafenib's broader kinase inhibition profile, while contributing to its anti-tumor efficacy through multiple pathways, may also be associated with a different side-effect profile.
The choice between these two inhibitors for research and development would depend on the specific therapeutic strategy and the desired balance between target selectivity and multi-pathway inhibition. Further head-to-head comparative studies, particularly in relevant in vivo cancer models, would be necessary to fully elucidate their relative therapeutic potential.
References
- 1. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Foretinib (XL880) | MET/VEGFR2/KDR Inhibitor | AmBeed.com [ambeed.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Serum from patients with hypertension promotes endothelial dysfunction to induce trophoblast invasion through the miR-27b-3p/ATPase plasma membrane Ca2+ transporting 1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiogenesis | CymitQuimica [cymitquimica.com]
Comparative Efficacy of ZK-261991 Against Other VEGFR Inhibitors: A Comprehensive Guide
In the landscape of anti-angiogenic cancer therapies, Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors play a pivotal role. This guide provides a detailed comparison of the efficacy of ZK-261991, a potent VEGFR tyrosine kinase inhibitor, with other established inhibitors in the same class. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
In Vitro Efficacy: A Head-to-Head Comparison of Kinase Inhibition
The cornerstone of a VEGFR inhibitor's efficacy lies in its ability to block the kinase activity of the receptor. The half-maximal inhibitory concentration (IC50) is a key metric for this, indicating the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
This compound has demonstrated high potency against key mediators of angiogenesis. It is an orally active VEGFR tyrosine kinase inhibitor with an IC50 of 5 nM for VEGFR2.[1][2] It also exhibits inhibitory activity against VEGFR-3 with an IC50 of 20 nM.[1] Furthermore, this compound inhibits cellular receptor autophosphorylation in KDR-expressing porcine aortic endothelial cells (KDR-PAECs) with an IC50 of 2 nM.[1]
For a comprehensive comparison, the table below summarizes the in vitro inhibitory activities of this compound alongside other well-characterized VEGFR inhibitors.
| Inhibitor | Target | IC50 (nM) |
| This compound | VEGFR2 | 5 [1][2] |
| VEGFR3 | 20 [1] | |
| Sunitinib | VEGFR2 | 80 |
| Lucitanib | VEGFR1 | 7 |
| VEGFR2 | 25 | |
| VEGFR3 | 10 | |
| Vandetanib | VEGFR2 | 40 |
| VEGFR3 | 110 | |
| Vatalanib (PTK787/ZK222584) | VEGFR2 | 37 |
Preclinical In Vivo Efficacy
While in vitro data provides a measure of direct target engagement, in vivo studies in animal models are crucial for evaluating an inhibitor's anti-tumor efficacy in a complex biological system.
A study on inflammatory corneal neovascularization demonstrated the in vivo efficacy of this compound (referred to as ZK991 in the study). Treatment with this compound resulted in a significant improvement in graft survival rate after corneal transplantation (68% survival with this compound versus 33% in the control group).
Unfortunately, direct head-to-head in vivo studies comparing the tumor growth inhibition of this compound with other VEGFR inhibitors in the same cancer model were not identified in the public domain. The available data for other inhibitors, such as Vatalanib (PTK787/ZK222584), indicates a significant retardation of tumor growth in a number of experimental tumor models.
Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies for key experiments cited in this guide.
VEGFR2 Kinase Inhibition Assay (ELISA-based)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase
-
96-well plates pre-coated with a kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound)
-
ATP
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent or colorimetric HRP substrate
-
Microplate reader
Protocol:
-
Plate Preparation: Use a 96-well plate pre-coated with the VEGFR2 substrate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known VEGFR2 inhibitor).
-
Kinase Reaction: Initiate the phosphorylation reaction by adding recombinant human VEGFR2 kinase and a solution of ATP to each well. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).
-
Detection: Wash the plate to remove excess reagents. Add an HRP-conjugated anti-phosphotyrosine antibody that specifically recognizes the phosphorylated substrate. Incubate to allow antibody binding.
-
Signal Generation: After another wash step, add the HRP substrate. The enzyme will catalyze a reaction that produces a detectable signal (light or color).
-
Measurement: Measure the signal intensity using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a VEGFR inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor take)
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Implantation: Harvest the cells and resuspend them in a suitable medium, with or without Matrigel. Subcutaneously inject a defined number of cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (defined by a specific time point or tumor size limit), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the VEGF signaling pathway and the general workflow of an in vivo efficacy study.
Caption: Simplified VEGF signaling pathway initiated by VEGF binding to VEGFR2, leading to the activation of downstream pathways that promote angiogenesis.
Caption: General workflow for an in vivo tumor xenograft study to evaluate the efficacy of a VEGFR inhibitor.
References
Comparative Efficacy of ZK-261991 (ZK 304709) in Attenuating Tumor Growth: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of the multi-target tumor growth inhibitor ZK-261991, identified in research literature as ZK 304709, against other therapeutic alternatives for neuroendocrine tumors (NETs). The following sections detail the compound's mechanism of action, present supporting experimental data in a comparative format, and outline the methodologies of the key experiments cited.
Mechanism of Action of ZK 304709
ZK 304709 is an orally administered small molecule inhibitor that targets multiple pathways implicated in tumor proliferation and angiogenesis. Its primary mechanisms of action include the inhibition of:
-
Cyclin-Dependent Kinases (CDKs): By targeting CDKs 1, 2, 4, 7, and 9, ZK 304709 disrupts cell cycle progression, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFR-1, -2, and -3 interferes with the signaling cascade that promotes the formation of new blood vessels (angiogenesis), which are crucial for tumor growth and metastasis.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Targeting PDGFR-β further contributes to the anti-angiogenic effect of the compound.
Comparative In Vitro Efficacy
The following table summarizes the in vitro efficacy of ZK 304709 and alternative therapeutic agents on the human pancreatic neuroendocrine tumor cell lines BON-1 and QGP-1. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Cell Line | IC50 | Citation(s) |
| ZK 304709 | BON-1, QGP-1 | Dose-dependent suppression of proliferation and colony formation | [1] |
| Everolimus (B549166) | BON-1 | 1 nM | [2] |
| Everolimus | QGP-1 | 4 nM | [2] |
| Sunitinib | BON-1 | Not Specified | [1] |
| Sunitinib | QGP-1 | Not Specified | [1] |
| Temozolomide | BON-1 | Lower than QGP-1 | [3] |
| Temozolomide | QGP-1 | Higher than BON-1 | [3] |
| Lanreotide | BON-1 | No significant effect on proliferation | [4] |
| Lanreotide | QGP-1 | No significant effect on proliferation | [4] |
Comparative In Vivo Efficacy
This section presents data from in vivo studies, primarily utilizing orthotopic mouse models of pancreatic neuroendocrine tumors.
| Treatment | Model | Key Findings | Citation(s) |
| ZK 304709 | Orthotopic BON tumors in NMRI(nu/nu) mice | 80% reduction in primary tumor growth. | [1] |
| Lanreotide | Orthotopic BON tumors in NMRI(nu/nu) mice | Failed to inhibit tumor growth. | [1] |
| 5-Fluorouracil + Streptozotocin | Orthotopic BON tumors in NMRI(nu/nu) mice | Failed to inhibit tumor growth. | [1] |
| Everolimus + Lanreotide | Gastroenteropancreatic NETs (Clinical Study) | Median Progression-Free Survival (PFS): 29.7 months; Objective Response Rate (ORR): 26.8%; Disease Control Rate (DCR): 91.5% | [5][6] |
| Everolimus (monotherapy) | Gastroenteropancreatic NETs (Clinical Study) | Median PFS: 11.5 months; ORR: 8.7%; DCR: 87% | [5][6] |
| Capecitabine + Temozolomide | Metastatic Pancreatic Endocrine Carcinomas (Clinical Study) | Objective Radiographic Response Rate: 70%; Median PFS: 18 months | [7] |
| Peptide Receptor Radionuclide Therapy (PRRT) | Inoperable/Metastasized Gastroenteropancreatic NETs (Clinical Studies) | Objective Response Rates: 15-35% | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of ZK 304709
Caption: Mechanism of action of ZK 304709.
Experimental Workflow for In Vitro Proliferation Assay
Caption: In vitro cell proliferation assay workflow.
Experimental Workflow for Orthotopic Mouse Model
Caption: Orthotopic mouse model experimental workflow.
Detailed Experimental Protocols
In Vitro Cell Proliferation (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
-
Cell Seeding: Seed BON-1 or QGP-1 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of ZK 304709 or the comparator drug. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Plate and treat cells with the respective compounds as for the proliferation assay.
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis.
Orthotopic Pancreatic Tumor Model in NMRI (nu/nu) Mice
This in vivo model mimics the growth of pancreatic tumors in their native environment.
-
Cell Preparation: Harvest BON-1 cells from culture and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
-
Anesthesia: Anesthetize NMRI (nu/nu) mice using an appropriate anesthetic agent.
-
Surgical Procedure: Make a small incision in the left abdominal flank to expose the pancreas.
-
Cell Injection: Carefully inject approximately 1-2 x 10^6 BON-1 cells into the tail of the pancreas.
-
Suturing: Close the incision with sutures.
-
Tumor Establishment: Allow the tumors to grow for a predetermined period (e.g., 7-14 days).
-
Treatment Administration: Administer ZK 304709 or comparator drugs orally at the specified doses and schedule.
-
Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., ultrasound or bioluminescence imaging if cells are engineered to express luciferase) or by caliper measurements at the study endpoint.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Long-term acquired everolimus resistance in pancreatic neuroendocrine tumours can be overcome with novel PI3K-AKT-mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Differential Effects of Somatostatin, Octreotide, and Lanreotide on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Induction of apoptosis in neuroendocrine tumors of the digestive system during treatment with somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-Line Chemotherapy With Capecitabine and Temozolomide in Patients With Metastatic Pancreatic Endocrine Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
ZK-261991: A Comparative Analysis of Tyrosine Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosine kinase inhibitor ZK-261991, with a focus on its cross-reactivity with other tyrosine kinases. Due to the limited availability of public comprehensive kinase screening data for this compound, this document will focus on its known primary targets and provide a framework for evaluating its selectivity, including detailed experimental protocols for kinase inhibition assays.
Introduction to this compound
This compound is an orally active small molecule inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. It has demonstrated potent inhibition of VEGFR2, a key mediator of angiogenesis, the formation of new blood vessels. Angiogenesis is a critical process in tumor growth and metastasis, making VEGFR2 an important target in oncology drug development.
Primary Target Profile of this compound
Published data indicates that this compound is a potent inhibitor of VEGFR2 and VEGFR3. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are reported to be:
-
VEGFR2: 5 nM
-
VEGFR3: 20 nM
This data demonstrates that this compound strongly inhibits the primary mediators of angiogenesis and lymphangiogenesis.
Cross-Reactivity with Other Tyrosine Kinases: A Comparative Framework
Table 1: Illustrative Cross-Reactivity Profile of this compound Against a Panel of Tyrosine Kinases
| Kinase Target | Family | This compound IC50 (nM) | Alternative Inhibitor 1 IC50 (nM) | Alternative Inhibitor 2 IC50 (nM) |
| VEGFR2 (KDR) | VEGFR | 5 | [Data for Inhibitor 1] | [Data for Inhibitor 2] |
| VEGFR3 (Flt-4) | VEGFR | 20 | [Data for Inhibitor 1] | [Data for Inhibitor 2] |
| EGFR | EGFR | [Data Unavailable] | [Data for Inhibitor 1] | [Data for Inhibitor 2] |
| HER2 | EGFR | [Data Unavailable] | [Data for Inhibitor 1] | [Data for Inhibitor 2] |
| PDGFRα | PDGFR | [Data Unavailable] | [Data for Inhibitor 1] | [Data for Inhibitor 2] |
| PDGFRβ | PDGFR | [Data Unavailable] | [Data for Inhibitor 1] | [Data for Inhibitor 2] |
| c-Kit | PDGFR | [Data Unavailable] | [Data for Inhibitor 1] | [Data for Inhibitor 2] |
| FGFR1 | FGFR | [Data Unavailable] | [Data for Inhibitor 1] | [Data for Inhibitor 2] |
| Abl | Abl | [Data Unavailable] | [Data for Inhibitor 1] | [Data for Inhibitor 2] |
| Src | Src | [Data Unavailable] | [Data for Inhibitor 1] | [Data for Inhibitor 2] |
Note: This table is for illustrative purposes. The IC50 values for this compound against kinases other than VEGFR2 and VEGFR3 are not publicly available and would need to be determined experimentally.
Experimental Protocols for Assessing Kinase Cross-Reactivity
To determine the cross-reactivity profile of a kinase inhibitor like this compound, various in vitro kinase inhibition assays can be employed. The following are detailed methodologies for key experimental approaches.
Radiolabeled Kinase Inhibition Assay (Gold Standard)
This method directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.
Materials:
-
Recombinant human tyrosine kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
This compound and other test compounds dissolved in DMSO
-
ATP solution
-
Phosphoric acid
-
P81 phosphocellulose paper or similar capture membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific kinase, and its substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control, e.g., DMSO) to the reaction mixture. Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Fluorescence-Based Kinase Inhibition Assay
This method utilizes fluorescently labeled substrates or antibodies to detect kinase activity.
Materials:
-
Recombinant human tyrosine kinases
-
Fluorescently labeled peptide substrate
-
Kinase reaction buffer
-
This compound and other test compounds
-
ATP solution
-
Stop solution (e.g., containing EDTA)
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: Similar to the radiolabeled assay, combine the kinase, fluorescently labeled substrate, and buffer.
-
Inhibitor Addition: Add serial dilutions of this compound.
-
Initiation of Reaction: Add ATP to start the reaction.
-
Incubation: Incubate at a controlled temperature.
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Detection: Measure the fluorescence signal using a plate reader. The change in fluorescence intensity or polarization corresponds to the extent of substrate phosphorylation.
-
Data Analysis: Calculate IC50 values as described for the radiolabeled assay.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent inhibitor of VEGFR2 and VEGFR3, key drivers of angiogenesis. While comprehensive public data on its cross-reactivity with a broad panel of tyrosine kinases is limited, the experimental protocols outlined in this guide provide a robust framework for determining its selectivity profile. Such data is essential for a thorough understanding of its therapeutic potential and for guiding further drug development efforts. Researchers are encouraged to perform comprehensive kinase profiling to fully characterize the selectivity of this compound and other kinase inhibitors.
Independent Verification of ZK-261991's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZK-261991, a potent VEGFR tyrosine kinase inhibitor, with alternative therapies. The information presented is supported by available preclinical data and is intended to inform research and drug development decisions.
Executive Summary
This compound is an orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, demonstrating high potency for VEGFR2. Its mechanism centers on the inhibition of receptor autophosphorylation, a critical step in the signaling cascade that promotes angiogenesis. While direct comparative studies with other leading VEGFR inhibitors are limited in publicly available literature, this guide consolidates existing data to offer a comparative perspective on its efficacy and mechanism.
Mechanism of Action: Targeting Angiogenesis
This compound specifically targets VEGFR2 with a reported half-maximal inhibitory concentration (IC50) of 5 nM.[1] It also demonstrates inhibitory activity against VEGFR-3 autophosphorylation, albeit at a slightly higher concentration (IC50 of 20 nM).[1] By blocking the ATP-binding site of these receptors, this compound prevents the initiation of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels (angiogenesis).
The signaling cascade initiated by VEGF binding to its receptor, VEGFR2, is a key driver of angiogenesis. This process is fundamental in both normal physiological processes and in pathological conditions such as tumor growth and metastasis.
Comparative Analysis with Alternative VEGFR Inhibitors
| Compound | Target(s) | IC50 (VEGFR2) | Other Key Targets (IC50) |
| This compound | VEGFR2, VEGFR3 | 5 nM [1] | VEGFR3 (20 nM)[1] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 2 nM | PDGFRβ (8 nM), c-KIT (7 nM) |
| Sorafenib | VEGFRs, PDGFRβ, c-KIT, RAF kinases | 90 nM | B-RAF (22 nM), c-RAF (6 nM) |
| Axitinib | VEGFRs 1, 2, 3 | 0.2 nM | - |
| Pazopanib | VEGFRs, PDGFRs, c-KIT | 30 nM | PDGFRα (84 nM), c-KIT (140 nM) |
| Regorafenib | VEGFRs, TIE2, PDGFRβ, FGFR, RET, KIT, RAF | 4.2 nM (murine) | TIE2, PDGFRβ, FGFR, RET, KIT, RAF |
Note: IC50 values are sourced from multiple independent studies and should be interpreted with caution due to potential variations in assay conditions.
A related compound, ZK-304709 , has been described as a multi-target inhibitor of cyclin-dependent kinases (CDKs) and VEGFRs.[1][2][3] This broader activity profile distinguishes it from the more selective VEGFR inhibitor profile of this compound. Notably, ZK-304709 encountered challenges in early clinical development due to limited aqueous solubility and off-target effects, leading to its discontinuation. This underscores the importance of selectivity and favorable pharmacokinetic properties for the successful development of kinase inhibitors.
Supporting Experimental Data
While comprehensive, direct comparative efficacy studies for this compound are limited, existing data demonstrates its biological activity in relevant preclinical models.
In Vitro Kinase Inhibition
As previously mentioned, this compound exhibits potent inhibition of VEGFR2 and VEGFR3 autophosphorylation in enzymatic assays.[1] This fundamental activity is the basis for its anti-angiogenic effects.
In Vivo Anti-Angiogenic Activity
Studies utilizing the murine corneal angiogenesis model have demonstrated the in vivo efficacy of this compound. In this model, the administration of this compound resulted in a significant reduction in the recruitment of CD11b+ and LYVE-1+ cells into the cornea, which are markers associated with inflammation and lymphangiogenesis, respectively.[1] Furthermore, treatment with this compound has been shown to significantly improve graft survival rates after corneal transplantation, an outcome linked to the inhibition of pathological angiogenesis.[1]
Experimental Protocols
VEGFR2 Kinase Inhibition Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR2 kinase.
Methodology:
-
Reagent Preparation: Recombinant human VEGFR2 kinase, a suitable kinase buffer, ATP, and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared.
-
Compound Incubation: The VEGFR2 enzyme is pre-incubated with varying concentrations of this compound (or other inhibitors) in the kinase buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a solution containing EDTA.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including ELISA-based detection using an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Corneal Angiogenesis Assay
This assay provides a quantitative measure of a compound's ability to inhibit new blood vessel growth in a living animal model.
Methodology:
-
Pellet Implantation: A small pellet containing a pro-angiogenic factor (e.g., VEGF or bFGF) is surgically implanted into a micropocket created in the avascular cornea of an anesthetized mouse.
-
Compound Administration: this compound or a vehicle control is administered to the animals, typically through oral gavage, for a specified duration.
-
Vessel Growth Assessment: After a set period (usually 5-7 days), the corneas are examined under a microscope.
-
Quantification: The extent of neovascularization is quantified by measuring the length and clock hours of vessel growth from the limbus towards the pellet.
-
Immunohistochemical Analysis: Corneas can be excised and processed for immunohistochemical staining to analyze the infiltration of specific cell types, such as CD11b+ myeloid cells and LYVE-1+ lymphatic endothelial cells.
Downstream Signaling Pathways
Inhibition of VEGFR2 by this compound is expected to suppress the activation of several key downstream signaling pathways that are critical for endothelial cell function. The primary cascades affected include:
-
Phospholipase C-gamma (PLCγ) pathway: Involved in regulating cell migration and vascular permeability.
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: A major survival pathway that protects endothelial cells from apoptosis.
-
Ras/Raf/MEK/ERK (MAPK) pathway: Plays a central role in promoting endothelial cell proliferation.
By blocking the initial phosphorylation of VEGFR2, this compound effectively shuts down these pro-angiogenic signals.
Conclusion
This compound is a potent inhibitor of VEGFR2, a key mediator of angiogenesis. Preclinical data supports its mechanism of action and demonstrates its in vivo efficacy in inhibiting neovascularization. While direct, comprehensive comparative studies with other approved VEGFR inhibitors are not extensively documented, the available data on its IC50 suggests a high degree of potency. Further research is warranted to fully elucidate its comparative efficacy and safety profile, as well as to explore its effects on downstream signaling networks in greater detail. The distinction from the multi-targeted inhibitor ZK-304709 highlights the importance of kinase selectivity in achieving a desirable therapeutic window. This guide provides a foundational understanding for researchers and drug developers interested in the further investigation and potential clinical application of this compound and similar targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral multitarget tumour growth inhibitor, ZK 304709, inhibits growth of pancreatic neuroendocrine tumours in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ZK-261991 and PTK787/ZK222584 in the Inhibition of Corneal Angiogenesis
In the field of ophthalmic research, the inhibition of corneal angiogenesis is a critical area of study for preventing vision loss associated with various corneal pathologies. This guide provides a detailed comparison of two small molecule tyrosine kinase inhibitors, ZK-261991 and PTK787/ZK222584, focusing on their efficacy in preventing corneal neovascularization. The information presented is intended for researchers, scientists, and professionals in drug development.
Performance Comparison
Both this compound and PTK787/ZK222584 are potent inhibitors of Vascular Endothelial Growth Factor (VEGF) receptors, key mediators in the angiogenic process.[1][2] A head-to-head study has demonstrated their ability to significantly reduce both hemangiogenesis (blood vessel growth) and lymphangiogenesis (lymphatic vessel growth) in a mouse model of inflammatory corneal neovascularization.[1][2][3]
In Vivo Efficacy in a Mouse Model of Corneal Neovascularization
The following table summarizes the quantitative data on the in vivo inhibition of corneal angiogenesis by this compound and PTK787/ZK222584. The data is derived from a study where inflammatory corneal neovascularization was induced by suture placement in mice.[1][2]
| Compound | Inhibition of Hemangiogenesis | Inhibition of Lymphangiogenesis | p-value |
| This compound | 53% | 71% | < 0.001 |
| PTK787/ZK222584 | 30% | 70% | < 0.001 |
These results indicate that while both compounds are highly effective in inhibiting lymphangiogenesis, this compound demonstrated a notably stronger effect on inhibiting hemangiogenesis compared to PTK787/ZK222584 in this model.[1][2]
In Vitro Efficacy on Lymphatic Endothelial Cell Proliferation
The direct effect of these inhibitors on lymphatic endothelial cells (LECs) was assessed through a BrdU proliferation ELISA. The results show a dose-dependent inhibition of LEC proliferation for both compounds.[2]
| Compound | Concentration | Inhibition of LEC Proliferation | p-value |
| This compound | 10 nM | 34% | < 0.001 |
| 20 nM | 59% | < 0.001 | |
| PTK787/ZK222584 | 10 nM | 46% | < 0.001 |
| 20 nM | 58% | < 0.001 |
At a concentration of 10 nM, PTK787/ZK222584 showed a greater inhibitory effect on LEC proliferation than this compound. However, at 20 nM, the inhibitory effects of both compounds were comparable.[2]
Mechanism of Action: Targeting the VEGF Signaling Pathway
Both this compound and PTK787/ZK222584 function by inhibiting VEGF receptor tyrosine kinases.[1][4] The VEGF signaling pathway is a crucial regulator of angiogenesis.[5][6] PTK787/ZK222584, also known as Vatalanib, is a potent inhibitor of all known VEGF receptor tyrosine kinases (VEGFR-1, VEGFR-2, and VEGFR-3) and also inhibits other receptor tyrosine kinases like PDGF receptor, c-Kit, and c-Fms at higher concentrations.[4][7][8] Ligation of VEGF to its receptors on endothelial cells triggers a signaling cascade that leads to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.[6] By blocking the tyrosine kinase activity of these receptors, this compound and PTK787/ZK222584 effectively halt this process.
Caption: Simplified VEGF signaling pathway and the point of inhibition by this compound and PTK787/ZK222584.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Mouse Model of Inflammatory Corneal Neovascularization
This in vivo model is used to assess the efficacy of anti-angiogenic compounds on both blood and lymphatic vessel growth in the cornea.
-
Induction of Angiogenesis: Anesthesia is administered to the mice. Three intrastromal sutures (e.g., 11-0 nylon) are placed in the upper part of the cornea of one eye. The sutures induce an inflammatory response, leading to the growth of new blood and lymphatic vessels from the limbal vasculature.[1][2]
-
Compound Administration: The test compounds (this compound or PTK787/ZK222584) are administered to the mice, typically through daily oral gavage, starting from the day of suture placement. A control group receives a vehicle solution.[1][2]
-
Quantification of Angiogenesis: After a set period (e.g., seven days), the mice are euthanized, and the corneas are excised. The corneas are then stained with specific endothelial cell markers (e.g., CD31 for blood vessels and LYVE-1 for lymphatic vessels) to visualize the neovascularization. The area of vessel growth is quantified using imaging software.[9]
Caption: Experimental workflow for the mouse model of inflammatory corneal neovascularization.
In Vitro Lymphatic Endothelial Cell (LEC) Proliferation Assay
This assay determines the direct effect of the inhibitors on the proliferation of lymphatic endothelial cells.
-
Cell Culture: Primary human lymphatic endothelial cells are cultured in appropriate growth media.
-
Compound Treatment: LECs are seeded in 96-well plates and treated with varying concentrations of this compound or PTK787/ZK222584. A control group is treated with the vehicle.
-
Proliferation Measurement: After a specific incubation period (e.g., 24 hours), cell proliferation is measured using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay. BrdU is a synthetic nucleoside that is incorporated into the DNA of proliferating cells. The amount of incorporated BrdU is quantified by an ELISA-based method, which provides a direct measure of cell proliferation.[2]
Conclusion
Both this compound and PTK787/ZK222584 are effective inhibitors of corneal angiogenesis, targeting the VEGF signaling pathway. The available data suggests that this compound may be a more potent inhibitor of inflammatory corneal hemangiogenesis in vivo compared to PTK787/ZK222584.[1][2] However, their efficacy in inhibiting lymphangiogenesis is comparable.[1][2] The choice between these compounds for research or therapeutic development may depend on the specific application and the relative importance of inhibiting blood versus lymphatic vessel growth. Further studies are warranted to fully elucidate their differential effects and clinical potential.
References
- 1. Inflammatory corneal (lymph)angiogenesis is blocked by VEGFR-tyrosine kinase inhibitor ZK 261991, resulting in improved graft survival after corneal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular Endothelial Growth Factor Mediates Corneal Nerve Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Facebook [cancer.gov]
- 8. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mouse Model for Corneal Neovascularization by Alkali Burn - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vatalanib (ZK-261991) and Other VEGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical data for Vatalanib (also known as PTK787/ZK 222584), a potent vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, with two other well-established compounds in the same class: Sunitinib (B231) and Sorafenib (B1663141). This document is intended to serve as a resource for researchers and drug development professionals, offering a side-by-side look at the biochemical potency, cellular activity, and kinase selectivity of these compounds, supported by experimental data.
Introduction to Vatalanib and Comparator Compounds
Vatalanib (PTK787/ZK 222584) is an orally active inhibitor of all known VEGFR tyrosine kinases.[1] It has been investigated for the treatment of various solid tumors.[1] Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that targets VEGFRs, platelet-derived growth factor receptors (PDGFRs), and other kinases.[2][3] Sorafenib is another multi-kinase inhibitor that targets the RAF/MEK/ERK pathway as well as VEGFRs and PDGFRs.[4][5]
Quantitative Data Comparison
The following tables summarize the available preclinical data for Vatalanib, Sunitinib, and Sorafenib, focusing on their inhibitory activity against key kinases and their effects on endothelial cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Target Kinase | Vatalanib (PTK787/ZK 222584) | Sunitinib | Sorafenib |
| VEGFR1 (Flt-1) | 77[6] | - | 26 |
| VEGFR2 (KDR/Flk-1) | 37[6][7][8] | 80[2][3][9] | 90[4][5][10] |
| VEGFR3 (Flt-4) | 640[6] | - | 20[4][5][10] |
| PDGFRβ | 580[8] | 2[2][3][9] | 57[4][5][10] |
| c-Kit | 730[7] | - | 68[4][5][10] |
| Raf-1 | No Activity[6] | - | 6[4][5] |
| B-Raf | No Activity[6] | - | 22 (wild-type), 38 (V600E) |
| Flt-3 | - | 250 (wild-type), 50 (ITD), 30 (Asp835)[2][9] | 58 or 59[4][10] |
Note: IC50 values are from cell-free kinase assays. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Cellular Activity - Endothelial Cell Proliferation Inhibition (IC50, nM)
| Cell Line | Assay | Vatalanib (PTK787/ZK 222584) | Sunitinib | Sorafenib |
| HUVEC | VEGF-induced proliferation | 7.1[7] | 40[2][9] | ~1500[11] |
Note: HUVEC (Human Umbilical Vein Endothelial Cells). The reported IC50 for Sorafenib on HUVEC proliferation is significantly higher in the cited study compared to its kinase inhibition, suggesting potential differences in experimental setup or cellular effects.
Experimental Protocols
In Vitro VEGFR2 Kinase Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase domain.
-
Reagents and Materials: Recombinant human VEGFR2 kinase domain, biotinylated peptide substrate, ATP, kinase assay buffer, and a detection reagent (e.g., Kinase-Glo™).
-
Procedure:
-
The VEGFR2 enzyme, substrate, and test compound (at various concentrations) are combined in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
After incubation, a detection reagent is added to measure the amount of ATP remaining (inversely proportional to kinase activity).
-
Luminescence is read using a microplate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.[4]
-
HUVEC Proliferation Assay (General Protocol)
This assay assesses the cytostatic effect of a compound on the proliferation of human umbilical vein endothelial cells stimulated by VEGF.
-
Cell Culture: HUVECs are cultured in endothelial growth medium.
-
Procedure:
-
HUVECs are seeded in 96-well plates and allowed to attach.
-
The medium is then replaced with a low-serum medium containing VEGF to stimulate proliferation.
-
Test compounds are added at various concentrations.
-
The plates are incubated for a period of 48-72 hours.
-
Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo), which measures metabolic activity as an indicator of cell number.
-
IC50 values are determined by plotting the percentage of proliferation inhibition against the log of the compound concentration.[2][9][11]
-
Tumor Xenograft Model for In Vivo Efficacy (General Protocol)
This model evaluates the in vivo anti-tumor and anti-angiogenic activity of a compound.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Procedure:
-
Human tumor cells (e.g., from a renal or colon carcinoma cell line) are implanted subcutaneously into the mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered orally or via another appropriate route, typically once daily.
-
Tumor volume is measured regularly (e.g., twice a week) with calipers.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density.
-
The efficacy of the compound is determined by the percentage of tumor growth inhibition compared to the control group.[12]
-
Mandatory Visualizations
Caption: VEGFR2 signaling pathway and points of inhibition.
Caption: Generalized workflow for preclinical comparison of VEGFR inhibitors.
References
- 1. Vatalanib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 6. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Vatalanib (PTK-787; ZK-222584; CGP-79787) | inhibitor of VEGFR2/KDR | CAS 212141-54-3 | Buy Vatalanib (PTK-787; ZK-222584; CGP-79787) from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ZK-261991 and Axitinib: A Guide for Researchers
A comprehensive review of the available preclinical data for two vascular endothelial growth factor receptor (VEGFR) inhibitors.
This guide provides a comparative analysis of ZK-261991 and axitinib (B1684631), two small molecule tyrosine kinase inhibitors targeting the vascular endothelial growth factor receptor (VEGFR) signaling pathway, a critical regulator of angiogenesis. While axitinib is a well-characterized and clinically approved drug, publicly available data on this compound is limited. This guide aims to summarize the existing information to aid researchers, scientists, and drug development professionals in understanding the biochemical and preclinical profiles of these two compounds.
Biochemical and Preclinical Data Summary
The following table summarizes the available quantitative data for this compound and axitinib. It is important to note the significant disparity in the depth of information available for the two compounds.
| Parameter | This compound | Axitinib |
| Target(s) | VEGFR2 | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit |
| IC50 (VEGFR2) | 5 nM | 0.2 nM[1] |
| IC50 (VEGFR1) | Data not available | 0.1 nM[1] |
| IC50 (VEGFR3) | Data not available | 0.1-0.3 nM[1] |
| IC50 (PDGFRβ) | Data not available | 1.6 nM[1] |
| IC50 (c-Kit) | Data not available | 1.7 nM[1] |
| Cellular Activity | Data not available | Inhibition of HUVEC proliferation[2][3], Inhibition of renal cell carcinoma (RCC) cell viability (IC50: 13.6 µM for A-498, 36 µM for Caki-2)[4] |
| In Vivo Efficacy | Data not available | Antitumor activity in various xenograft models (e.g., renal cell carcinoma, glioblastoma)[5][6][7] |
| Clinical Development | No publicly available clinical trial data | Approved for the treatment of advanced renal cell carcinoma[4] |
Mechanism of Action: Targeting the VEGFR Signaling Pathway
Both this compound and axitinib exert their anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFRs. The binding of vascular endothelial growth factor (VEGF) to its receptors initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis). By blocking the ATP-binding site of the VEGFR kinase domain, these inhibitors prevent receptor autophosphorylation and downstream signaling.
Below is a diagram illustrating the VEGFR signaling pathway targeted by these inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Axitinib for the Management of Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
ZK-261991: A Comparative Guide to its Selectivity for VEGFR Over Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity of ZK-261991, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). Understanding the selectivity profile of a kinase inhibitor is crucial for assessing its therapeutic potential and predicting potential off-target effects. While specific broad-panel screening data for this compound is not publicly available, this guide leverages data from the closely related and well-characterized compound, PTK787/ZK 222584 (Vatalanib), to provide a representative analysis of the selectivity of this class of VEGFR inhibitors.
Initial searches revealed conflicting information from a single commercial vendor suggesting this compound may also inhibit histone deacetylases (HDACs) and the Epidermal Growth Factor Receptor (EGFR). However, the preponderance of scientific literature and data from other suppliers identify this compound as a VEGFR tyrosine kinase inhibitor.[1][2][3] This guide proceeds under the widely supported classification of this compound as a selective VEGFR inhibitor.
Quantitative Analysis of Kinase Inhibition
The selectivity of a kinase inhibitor is paramount to its clinical utility. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. The following table summarizes the inhibitory activity of PTK787/ZK 222584, a compound structurally and functionally similar to this compound, against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.
| Target Kinase | IC50 (nM) | Kinase Family | Reference |
| VEGFR-2 (KDR) | 5 | Receptor Tyrosine Kinase | [2] |
| VEGFR-3 (Flt-4) | 20 | Receptor Tyrosine Kinase | [2] |
| VEGFR-1 (Flt-1) | Potent inhibition | Receptor Tyrosine Kinase | [4] |
| PDGFRβ | >100 | Receptor Tyrosine Kinase | [5] |
| c-Kit | >100 | Receptor Tyrosine Kinase | [5] |
| c-Fms | >100 | Receptor Tyrosine Kinase | [5] |
| EGFR | Inactive | Receptor Tyrosine Kinase | [5] |
| FGFR-1 | Inactive | Receptor Tyrosine Kinase | [5] |
| c-Met | Inactive | Receptor Tyrosine Kinase | [5] |
| Tie-2 | Inactive | Receptor Tyrosine Kinase | [5] |
| c-Src | Inactive | Non-receptor Tyrosine Kinase | [5] |
| c-Abl | Inactive | Non-receptor Tyrosine Kinase | [5] |
| Protein Kinase C-α | Inactive | Serine/Threonine Kinase | [5] |
Note: A specific IC50 value for VEGFR-1 was not found; however, literature describes PTK787/ZK 222584 as a potent inhibitor of all three VEGFRs.[4][6][7]
The data clearly demonstrates a high degree of selectivity for the VEGFR family, particularly VEGFR-2, with significantly less or no activity against other tested kinase families.
VEGFR Signaling Pathway
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels. The binding of VEGF ligands to their receptors on the surface of endothelial cells triggers a phosphorylation cascade that promotes cell proliferation, migration, and survival. The diagram below illustrates the major signaling pathways activated by VEGFR-2.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. Below is a generalized workflow for an in vitro kinase inhibition assay used to determine IC50 values.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol outlines the steps for a typical in vitro kinase assay to measure the potency of an inhibitor. Assays like ADP-Glo™ or Kinase-Glo® are commonly used high-throughput screening methods.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent, typically DMSO.
-
Prepare serial dilutions of the inhibitor to create a concentration gradient.
-
Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).
-
Prepare solutions of the purified recombinant kinase, the specific substrate (peptide or protein), and ATP at desired concentrations.
-
-
Assay Procedure:
-
In a multi-well plate (e.g., 384-well), add the serially diluted inhibitor to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction. The method of stopping depends on the assay format.
-
Quantify the kinase activity. In luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which is directly proportional to kinase activity.
-
-
Data Analysis:
-
The raw data (e.g., luminescence signal) is normalized to the controls.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Based on the available data for the closely related compound PTK787/ZK 222584, this compound is a potent and highly selective inhibitor of VEGFR tyrosine kinases. Its minimal activity against a range of other kinases suggests a favorable selectivity profile, which is a desirable characteristic for a therapeutic agent, potentially leading to fewer off-target side effects. The provided experimental framework offers a basis for the continued investigation and characterization of this compound and other novel kinase inhibitors.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eiechemicals.com [eiechemicals.com]
- 4. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Preclinical Showdown: Unpacking the Anti-Angiogenic Power of Vatalanib (ZK-261991) and Bevacizumab
In the landscape of anti-angiogenic cancer therapies, two distinct strategies have emerged: the targeted sequestration of vascular endothelial growth factor (VEGF) by monoclonal antibodies and the intracellular blockade of VEGF receptor (VEGFR) signaling by small molecule tyrosine kinase inhibitors (TKIs). This review provides a comparative analysis of bevacizumab, a humanized monoclonal antibody against VEGF-A, and vatalanib (B1682193) (formerly ZK-261991, also known as PTK787/ZK 222584), an orally active TKI targeting multiple VEGFRs.
This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a detailed comparison of their mechanisms of action, efficacy in tumor models, and the experimental approaches used to evaluate them.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between bevacizumab and vatalanib lies in their point of intervention within the VEGF signaling pathway, a critical driver of tumor angiogenesis.
Bevacizumab acts extracellularly by binding directly to and neutralizing the VEGF-A ligand. This prevents VEGF-A from interacting with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells, thereby inhibiting the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation.
Vatalanib , in contrast, is a small molecule that readily enters the cell and targets the ATP-binding site of the intracellular tyrosine kinase domain of multiple VEGFRs. By inhibiting the autophosphorylation of these receptors, vatalanib effectively blocks the transduction of the angiogenic signal, even in the presence of VEGF-A. Notably, vatalanib exhibits a broader spectrum of activity, also inhibiting other tyrosine kinases such as the platelet-derived growth factor receptor (PDGFR) and c-Kit.
Preclinical Efficacy: A Head-to-Head Look
Direct preclinical comparative studies between vatalanib and bevacizumab are limited in the public domain. However, by examining data from independent studies, a picture of their relative activities can be formed.
In Vitro Kinase and Cellular Assays
Vatalanib has been extensively characterized in in vitro assays, demonstrating potent inhibition of key angiogenic kinases. Bevacizumab's activity is not typically measured in kinase assays as it targets the ligand, not the receptor's enzymatic activity.
| Parameter | Vatalanib (PTK787/ZK 222584) | Bevacizumab |
| Target | VEGFR-1, -2, -3, PDGFR, c-Kit | VEGF-A |
| IC50 (VEGFR-2 Kinase) | 37 nM | Not Applicable |
| IC50 (VEGFR-1 Kinase) | 77 nM | Not Applicable |
| IC50 (PDGFR Kinase) | 580 nM | Not Applicable |
| IC50 (c-Kit Kinase) | 730 nM | Not Applicable |
| Cellular Assay (HUVEC Proliferation) | IC50 of 7.1 nM (VEGF-induced) | ED50 of 50 ± 5 ng/mL (VEGF-induced) |
Table 1: In Vitro Inhibitory Activity of Vatalanib and Bevacizumab. Data for vatalanib compiled from various preclinical studies. Bevacizumab's cellular potency is presented as the effective dose for 50% inhibition.
In Vivo Tumor Growth Inhibition
Both vatalanib and bevacizumab have demonstrated significant tumor growth inhibition across a range of preclinical xenograft models. The extent of inhibition is often dependent on the specific tumor model and its reliance on the VEGF signaling pathway.
| Tumor Model | Vatalanib (PTK787/ZK 222584) Efficacy | Bevacizumab Efficacy |
| Colon Carcinoma (e.g., HT-29, Ls174T) | Dose-dependent tumor growth inhibition. | Significant tumor growth delay. |
| Pancreatic Cancer | Significant anti-tumor activity and decreased microvessel density in orthotopic models. | - |
| Non-Small Cell Lung Cancer (NSCLC) | - | Tumor growth inhibition in xenograft models.[1] |
| Neuroblastoma | - | Significant reduction in tumor growth (30-63% reduction in angiogenesis).[2] |
| Various Human Carcinomas (in nude mice) | Inhibition of growth and metastases. | 25% to 95% tumor growth inhibition across various tumor types.[3] |
Table 2: Summary of In Vivo Antitumor Activity in Xenograft Models. Direct comparative percentages of tumor growth inhibition are not available from head-to-head studies. Efficacy is described based on reported outcomes in individual studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate anti-angiogenic agents.
VEGFR Kinase Inhibition Assay (for Vatalanib)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific VEGFR tyrosine kinase.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-2 kinase domain is purified. A synthetic substrate, such as poly(Glu, Tyr), is used as the phosphate (B84403) acceptor. Radiolabeled ATP ([γ-³²P]ATP) is used as the phosphate donor.
-
Reaction Mixture: The kinase, substrate, and varying concentrations of vatalanib are incubated in a kinase reaction buffer.
-
Initiation and Termination: The reaction is initiated by the addition of the ATP mixture. After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition at each vatalanib concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
In Vivo Xenograft Tumor Model
This model assesses the in vivo efficacy of an anti-cancer agent on tumor growth in an animal model.
References
- 1. Comparison of efficacy and toxicity of bevacizumab, endostar and apatinib in transgenic and human lung cancer xenograftzebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-VEGF antibody bevacizumab potently reduces the growth rate of high-risk neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
A Comparative Guide to ZK-261991 and Other Tool Compounds for Angiogenesis Research
In the dynamic field of angiogenesis research, the selection of appropriate tool compounds is paramount for elucidating the complex signaling pathways that govern the formation of new blood vessels. This guide provides a comprehensive comparison of ZK-261991, a potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor, with other widely used tool compounds. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design.
Introduction to this compound
This compound is an orally active small molecule inhibitor that primarily targets VEGF receptor tyrosine kinases, key mediators of angiogenesis. By blocking the ATP-binding site of these receptors, this compound effectively inhibits downstream signaling cascades, leading to a reduction in endothelial cell proliferation, migration, and tube formation.
Comparative Analysis of Kinase Inhibition
A critical aspect of a tool compound's utility is its selectivity. The following table summarizes the inhibitory activity of this compound and alternative tyrosine kinase inhibitors (TKIs) against key angiogenic receptors.
| Compound | Target Kinase | IC50 / Ki |
| This compound | VEGFR2 | 5 nM [1] |
| VEGFR3 | 20 nM | |
| Cellular Receptor Autophosphorylation (KDR-PAECs) | 2 nM | |
| Sunitinib (B231) | VEGFR1, -2, -3 | Ki: 9 nM |
| PDGFRβ | Ki: 8 nM | |
| c-Kit | ||
| Sorafenib (B1663141) | VEGFR2 | |
| VEGFR3 | ||
| PDGFRβ | ||
| c-Kit | ||
| FLT3 | ||
| RET | ||
| Vatalanib (PTK787) | VEGFR2 (KDR) | IC50: 37 nM |
| VEGFR1 (Flt-1) | IC50: 77 nM | |
| c-Kit | IC50: 730 nM | |
| Cediranib (AZD2171) | VEGFR2 (KDR) | IC50: <1 nM |
| VEGFR1 (Flt-1) | IC50: 5 nM | |
| VEGFR3 (Flt-4) | IC50: ≤3 nM | |
| c-Kit | IC50: 2 nM | |
| PDGFRβ | IC50: 5 nM |
Caption: Comparative inhibitory concentrations (IC50) or inhibitor constants (Ki) of this compound and other tyrosine kinase inhibitors against key angiogenic receptors.
Performance in In Vitro Angiogenesis Assays
The efficacy of anti-angiogenic compounds is commonly assessed through a battery of in vitro assays that model different stages of the angiogenic process. This section compares the performance of this compound and its alternatives in these key assays.
Endothelial Cell Proliferation
This assay measures the ability of a compound to inhibit the growth of endothelial cells, a fundamental step in angiogenesis.
| Compound | Cell Line | Assay Method | IC50 |
| This compound | HUVEC | Not Specified | Data Not Available |
| Sunitinib | HUVEC | [3H]Thymidine incorporation | 40 nM |
| Sorafenib | HUVEC / HMEC | MTT Assay | ~1.5 µM (48h)[2] |
| Vatalanib (PTK787) | HUVEC | BrdU incorporation | 7.1 nM[3] |
| Cediranib (AZD2171) | HUVEC | [3H]Thymidine incorporation | 0.4 nM (VEGF-stimulated)[4] |
Caption: Comparative IC50 values of this compound and alternative compounds in endothelial cell proliferation assays.
Endothelial Cell Migration
The migration of endothelial cells is essential for the formation of new blood vessel sprouts. The transwell migration assay is a standard method to quantify this process.
| Compound | Cell Line | Assay Method | Quantitative Data |
| This compound | HUVEC | Not Specified | Data Not Available |
| Sunitinib | PTEC | Wound Healing | ~15-20% inhibition at 1 µM[2] |
| Sorafenib | PTEC | Wound Healing | ~15-20% inhibition at 1 µM[2] |
| Bevacizumab | HUVEC | Transwell | Promoted migration under hypoxia at 80 and 160 µg/mL[5] |
Caption: Comparative data on the effect of this compound and alternative compounds on endothelial cell migration.
Endothelial Cell Tube Formation
This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane matrix.
| Compound | Cell Line | Assay Method | Quantitative Data |
| This compound | HUVEC | Not Specified | Data Not Available |
| Sorafenib | HUVEC | Matrigel Assay | 91% inhibition (in combination with cisplatin (B142131) and radiation)[6] |
| Bevacizumab | HUVEC | Matrigel Assay | Dose-dependent inhibition of VEGF-induced tube formation at 24h[7] |
Caption: Comparative data on the effect of this compound and alternative compounds on endothelial cell tube formation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
References
- 1. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 6. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Novel Compound ZK-261991: A General Protocol
While specific disposal procedures for the compound designated as ZK-261991 are not publicly available, researchers and laboratory personnel are advised to adhere to established best practices for the disposal of novel or uncharacterized chemical waste. The following guide provides a comprehensive framework for the safe handling and disposal of such substances, ensuring compliance with safety regulations and environmental protection.
The initial step for any laboratory chemical is to determine if it qualifies as hazardous waste.[1][2] A chemical is considered waste when it is no longer intended for use.[1] Laboratory personnel should treat all waste chemicals as hazardous unless confirmed to be non-hazardous by their institution's Environmental Health & Safety (EHS) office.[3][4]
Step-by-Step Chemical Waste Disposal Protocol
1. Hazard Identification: The first crucial step is to characterize the waste. The United States Environmental Protection Agency (USEPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][5] If the properties of this compound are unknown, it should be treated as hazardous waste as a precautionary measure. Researchers should refer to any available Safety Data Sheet (SDS) or internal documentation for hazard information.[6]
2. Consult Institutional EHS Guidelines: Every research institution has an Environmental Health & Safety (EHS) or a similar department that coordinates the disposal of chemical waste.[7] It is mandatory to follow your specific institution's protocols. These guidelines will provide detailed instructions on waste collection, labeling, and pickup requests.
3. Proper Waste Segregation: To prevent dangerous reactions, different types of chemical waste must be segregated.[8][9][10] Incompatible wastes, such as acids and bases, or oxidizers and flammable solvents, must be stored separately.[11] Waste should be collected at or near the point of generation in designated satellite accumulation areas.[7]
4. Labeling and Containment: Waste containers must be correctly labeled as soon as waste is added.[3][8] The label should clearly state "Hazardous Waste" and include the chemical name(s) and percentage of the contents.[7] Containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.[7][9][11] It is also recommended to use secondary containment to prevent spills.[3][8]
5. Arrange for Professional Disposal: Never dispose of hazardous chemicals down the sink, in regular trash, or by evaporation in a fume hood.[8][10][11] Once a waste container is full, or if research on this compound is complete, a waste pickup should be scheduled through your institution's EHS department.[12]
Summary of Laboratory Chemical Waste Categories
For a clearer understanding of waste segregation, the following table summarizes common categories of laboratory chemical waste and their typical disposal pathways.
| Waste Category | Examples | Typical Disposal Route |
| Halogenated Organic Solvents | Dichloromethane, chloroform | Collected in a designated, labeled, sealed container for hazardous waste pickup. |
| Non-Halogenated Organic Solvents | Methanol, ethanol, acetone, hexanes, ethyl acetate | Collected in a separate, designated, labeled, sealed container for hazardous waste pickup. |
| Aqueous Acidic Waste | Aqueous solutions with pH < 7 | Collected in a labeled, corrosive-resistant container. Neutralization may be permissible for dilute solutions if allowed by EHS, but collection is standard.[11][13] |
| Aqueous Basic Waste | Aqueous solutions with pH > 7 | Collected in a labeled, corrosive-resistant container. Neutralization may be permissible for dilute solutions if allowed by EHS.[11][13] |
| Solid Chemical Waste | Contaminated personal protective equipment (PPE), silica (B1680970) gel, chemical wipes | Collected in a designated, labeled container for solid hazardous waste. Segregate based on contamination. |
| Waste Containing Heavy Metals | Solutions or solids with mercury, lead, chromium, cadmium | Collected in a separate, clearly labeled container for heavy metal waste. |
| Acutely Toxic/P-Listed Waste | Unused pure and commercial grade formulations of specific chemicals | Requires special handling. Containers must be triple-rinsed, and the rinsate collected as hazardous waste.[3] |
Experimental Protocol: Triple Rinsing of Empty Containers
This procedure is mandatory for containers that held acutely hazardous (P-listed) wastes to render the container non-hazardous.[3]
Methodology:
-
Select a solvent (e.g., water, ethanol) capable of dissolving the residue of this compound.
-
Add the solvent to the empty container, filling it to approximately 10% of its volume.
-
Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Pour the rinsate into the appropriate hazardous waste collection container (e.g., "Halogenated Solvents").
-
Repeat steps 2-4 two more times for a total of three rinses.
-
After the final rinse, deface the original label on the now-empty container.
-
The container can now be disposed of as regular solid waste or glassware, according to institutional policy.[3]
Visual Guidance for Laboratory Procedures
To further clarify the procedural steps and conceptual relationships in a laboratory setting, the following diagrams are provided.
Caption: Workflow for the proper disposal of laboratory chemical waste.
Caption: Hypothetical signaling pathway for compound this compound.
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. How to Identify Hazardous Chemical Waste [blink.ucsd.edu]
- 3. vumc.org [vumc.org]
- 4. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Chemical Waste Identification | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. youtube.com [youtube.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
